molecular formula C4H4ClN3O2 B2787673 3-Chloro-1-methyl-4-nitro-1H-pyrazole CAS No. 299930-70-4

3-Chloro-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B2787673
CAS No.: 299930-70-4
M. Wt: 161.55
InChI Key: UEDIAFCRVLLBSS-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIAFCRVLLBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299930-70-4
Record name 3-chloro-1-methyl-4-nitro-1H-pyrazole
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis and structural elucidation of 3-chloro-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic building block. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] This guide details a reliable synthetic protocol, explains the underlying reaction mechanism, and outlines a comprehensive characterization workflow using modern analytical techniques. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource.

Introduction and Strategic Overview

This compound (CAS No: 299930-70-4) is a substituted pyrazole featuring both an electron-withdrawing nitro group and a halogen substituent.[2] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex molecular architectures. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

The primary synthetic challenge lies in the regioselective introduction of the nitro group onto the pyrazole ring without compromising the existing chloro and methyl substituents. The strategy detailed herein focuses on the direct nitration of a pre-functionalized pyrazole precursor, a robust and well-documented approach in heterocyclic chemistry.

Synthesis of this compound

The most direct and commonly reported method for synthesizing the target compound is the electrophilic nitration of 3-chloro-1-methyl-1H-pyrazole. This approach offers good yield and high regioselectivity.

Reaction Principle and Mechanism

The core of this synthesis is an electrophilic aromatic substitution reaction. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

Mechanism Steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[4]

  • Electrophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. The N1-methyl group is an activating, ortho-para directing group, while the C3-chloro group is a deactivating, ortho-para director. The combined electronic effects strongly favor substitution at the C4 position, which is para to the N1-methyl group and meta to the C3-chloro group, leading to the desired regioselectivity.

  • Rearomatization: A base (such as the bisulfate ion, HSO₄⁻) abstracts a proton from the sigma complex (Wheland intermediate), restoring the aromaticity of the pyrazole ring and yielding the final product.

Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[2]

Materials and Reagents:

  • 3-chloro-1-methyl-1H-pyrazole (starting material)

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (4.0 mL).

  • Nitrating Mixture Preparation: Place the flask in an ice bath and allow the sulfuric acid to cool to 0 °C. While stirring, slowly add fuming nitric acid (3.6 g, ~2.4 mL) dropwise to the cold sulfuric acid. Maintain the temperature at 0 °C throughout the addition. This is a highly exothermic step and requires careful temperature control.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0 °C, add 3-chloro-1-methyl-1H-pyrazole (4.0 g, 34 mmol) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After 6 hours, carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice. A white solid will precipitate out of the solution.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual acid. Dry the product under vacuum. This procedure typically yields this compound as a white solid with a yield of approximately 54%.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Main Reaction cluster_workup Work-up & Isolation A H₂SO₄ (conc.) C Cool to 0 °C A->C B HNO₃ (fuming) D Mix Dropwise (Exothermic!) B->D C->D E Add 3-chloro-1-methyl-1H-pyrazole D->E F Stir at RT for 6h E->F G Quench with Ice Water F->G H Precipitation of Product G->H I Vacuum Filtration H->I J Wash with H₂O I->J K Dry Under Vacuum J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is employed for unambiguous structural validation.

Spectroscopic Data
Property Value / Description
Molecular Formula C₄H₄ClN₃O₂[5][6]
Molecular Weight 161.55 g/mol [6]
Appearance White Solid[2]
¹H NMR (400 MHz, CDCl₃) δ 8.16 (s, 1H), 3.94 (s, 3H)[2]
IR (KBr, cm⁻¹) (Predicted) ~1520-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1500 (C=N stretch), ~750-800 (C-Cl stretch)
Mass Spec (ESI-MS) m/z [M+H]⁺ expected at 162.0065
Analysis of Spectroscopic Data
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural information. The spectrum shows two singlets, consistent with the proposed structure.[2]

    • δ 8.16 (s, 1H): This downfield singlet corresponds to the single proton on the pyrazole ring (H5). Its significant deshielding is due to the potent electron-withdrawing effect of the adjacent nitro group at C4.

    • δ 3.94 (s, 3H): This singlet integrates to three protons and is characteristic of the methyl group attached to the nitrogen atom (N1).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the most prominent peaks are expected to be the strong, characteristic stretching vibrations of the nitro group. The asymmetric stretch typically appears around 1520-1550 cm⁻¹, while the symmetric stretch is found near 1340-1360 cm⁻¹.[1] The presence of C=N and C-Cl bonds would also give rise to absorptions in the fingerprint region.[7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the target molecule, high-resolution mass spectrometry (HRMS) should show a protonated molecular ion [M+H]⁺ at m/z 162.0065, corresponding to the formula C₄H₅ClN₃O₂⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ and [M+2+H]⁺ peak pattern, separated by 2 m/z units, providing further confirmation of the compound's elemental composition.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation Start Synthesized Product NMR ¹H NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Confirm Proton Environment (δ 8.16, 3.94) NMR->NMR_Data IR_Data Identify Functional Groups (NO₂, C-Cl) IR->IR_Data MS_Data Verify Molecular Weight & Isotopic Pattern MS->MS_Data Final Structure Confirmed: This compound NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Workflow for the structural characterization and validation.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of this compound. The detailed protocol for electrophilic nitration is reliable and regioselective, offering an efficient route to this valuable chemical intermediate. The multi-technique characterization strategy, employing NMR, IR, and Mass Spectrometry, ensures the unambiguous confirmation of the product's structure and purity. By explaining the causality behind experimental choices and analytical data, this document serves as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

References

Spectral data analysis of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data Analysis of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The precise structural elucidation of these molecules is paramount for understanding their function and for the development of novel therapeutic agents and materials. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This technical guide provides a comprehensive analysis of the spectral data for this compound. As a self-validating system, this document will not only present the spectral data but also delve into the causality behind the experimental choices and the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of substituted pyrazoles.

Molecular Structure

The structure of this compound, with the IUPAC name this compound, is presented below. The numbering of the pyrazole ring is crucial for the assignment of spectral signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum with a spectral width of approximately 15 ppm.

    • Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum with a spectral width of approximately 200-250 ppm.

    • Use a pulse angle of 45° and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[1]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Fourier Transform & Phasing h1_nmr->process c13_nmr->process analyze Spectral Analysis process->analyze

Figure 2: Workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two singlets.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-5~8.16Singlet1H
N-CH₃~3.94Singlet3H

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Interpretation:

  • H-5 Proton: The single proton on the pyrazole ring at the C-5 position is expected to resonate at a downfield chemical shift of approximately 8.16 ppm. This significant downfield shift is attributed to the deshielding effects of the adjacent electronegative nitrogen atom and the electron-withdrawing nitro group at the C-4 position. The absence of adjacent protons results in a singlet multiplicity.

  • N-CH₃ Protons: The three protons of the methyl group attached to the N-1 nitrogen are expected to appear as a singlet at around 3.94 ppm. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the analysis of related substituted pyrazoles, the following chemical shifts are predicted.[2]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3~145-155
C-4~120-130
C-5~130-140
N-CH₃~35-45

Table 2: Predicted ¹³C NMR Data for this compound.

Interpretation:

  • C-3 Carbon: The carbon atom at the C-3 position, bonded to the electronegative chlorine atom, is expected to resonate in the range of 145-155 ppm.

  • C-4 Carbon: The C-4 carbon, bearing the nitro group, is predicted to have a chemical shift in the region of 120-130 ppm. The electron-withdrawing nature of the nitro group influences this shift.

  • C-5 Carbon: The C-5 carbon, bonded to the H-5 proton, is expected to appear in the 130-140 ppm range.

  • N-CH₃ Carbon: The carbon of the N-methyl group is anticipated to have a chemical shift in the range of 35-45 ppm, which is typical for a methyl group attached to a nitrogen atom in a heterocyclic system.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules.

Sample Introduction:

  • A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in the ion source.

Ionization and Fragmentation:

  • In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This bombardment results in the formation of a molecular ion (M⁺˙) by the ejection of an electron.

  • The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.

Detection:

  • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion (m/z 161/163) is likely to proceed through several key pathways:

  • Loss of a Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at m/z 115/117.

  • Loss of a Chlorine Atom: Cleavage of the C-Cl bond would result in the loss of a chlorine radical, producing an ion at m/z 126.

  • Loss of a Methyl Radical: Fragmentation involving the loss of the methyl group (CH₃) from the molecular ion would yield a fragment at m/z 146/148.

  • Ring Cleavage: The pyrazole ring can also undergo cleavage, leading to smaller fragment ions.

M [M]⁺˙ m/z 161/163 M_minus_NO2 [M-NO₂]⁺ m/z 115/117 M->M_minus_NO2 -NO₂ M_minus_Cl [M-Cl]⁺ m/z 126 M->M_minus_Cl -Cl M_minus_CH3 [M-CH₃]⁺ m/z 146/148 M->M_minus_CH3 -CH₃ Further_Fragments Further Fragments M_minus_NO2->Further_Fragments M_minus_Cl->Further_Fragments

References

Technical Guide: Predicting and Interpreting the ¹H and ¹³C NMR Spectra of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This guide provides an in-depth analysis and prediction of the ¹H and ¹³C NMR spectra for 3-chloro-1-methyl-4-nitro-1H-pyrazole, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of direct empirical data for this specific molecule, this document establishes a robust predictive framework. By dissecting the molecule into its constituent pyrazole core and functional groups (N-methyl, 3-chloro, 4-nitro), we leverage established substituent chemical shift (SCS) effects from analogous compounds to forecast the spectral features. This guide details the theoretical underpinnings of these predictions, presents a comprehensive, self-validating protocol for experimental data acquisition, and offers a logical workflow for spectral interpretation, thereby providing a complete roadmap for researchers working with this or structurally related molecules.

Introduction and Theoretical Framework

The pyrazole ring is a foundational scaffold in numerous pharmacologically active compounds.[1] Its structural characterization is paramount, and NMR spectroscopy provides the most definitive data for confirming molecular structure in solution. The subject of this guide, this compound, presents a unique substitution pattern whose influence on the magnetic environment of each nucleus can be predicted through a systematic, evidence-based approach.

The electronic nature of each substituent dictates its effect on the chemical shifts of the pyrazole ring's protons and carbons.[2]

  • 1-Methyl Group: The N-methyl group is a weak electron-donating group. Its primary spectral signature is a distinct singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

  • 3-Chloro Group: As an electronegative halogen, the chloro group acts as an electron-withdrawing group via induction, deshielding nearby nuclei and causing downfield shifts.

  • 4-Nitro Group: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects.[3][4] This results in significant deshielding (downfield shifts) of adjacent and conjugated nuclei, which will be the most dominant electronic influence on the pyrazole ring.

By analyzing the known NMR data of simpler pyrazoles, we can quantitatively estimate the impact of each substituent and synthesize a predicted spectrum for the target molecule.

Predicted ¹H NMR Spectrum

The structure of this compound contains two distinct proton environments: the single aromatic proton at the C5 position (H-5) and the three protons of the N-methyl group (N-CH₃).

Analysis and Prediction
  • H-5 Signal: In unsubstituted 1-methylpyrazole, the H-5 proton resonates at approximately 7.4 ppm.[5] The powerful electron-withdrawing effect of the adjacent nitro group at C4 will cause a substantial downfield shift. The chloro group at C3 will have a smaller, but still deshielding, effect. Therefore, the H-5 signal is predicted to appear at a significantly higher chemical shift.

  • N-CH₃ Signal: The N-methyl protons are not directly conjugated to the nitro group and are relatively distant from the chloro group. Their chemical shift will be primarily influenced by the pyrazole ring itself. In 1-methylpyrazole, this signal appears around 3.8 ppm.[5] We anticipate a slight downfield shift due to the overall electron-poor nature of the substituted ring.

  • Multiplicity: With no adjacent protons, both the H-5 and the N-CH₃ signals are expected to be singlets.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-58.5 - 9.0Singlet (s)1HStrong deshielding from adjacent C4-NO₂ group.
N-CH₃3.9 - 4.1Singlet (s)3HStandard region for N-methyl on an aromatic heterocycle.

Predicted shifts are referenced to TMS in CDCl₃.

Predicted ¹³C NMR Spectrum

The molecule has four unique carbon atoms in the pyrazole ring (C3, C4, C5) and one methyl carbon (N-CH₃). Predicting their shifts requires considering the additive effects of the substituents.

Analysis and Prediction
  • C3: This carbon is directly attached to the electronegative chlorine atom, which will induce a significant downfield shift.

  • C4: The C4 carbon is bonded to the strongly electron-withdrawing nitro group. This will cause a very strong deshielding effect, moving its signal significantly downfield. In 4-nitropyrazole, the C4 signal is observed around 120.3 ppm.[6][7]

  • C5: This carbon is adjacent to the nitro-substituted C4 and the nitrogen at position 1. Its chemical shift will be influenced by both, with the nitro group's effect being dominant, leading to a downfield shift compared to unsubstituted pyrazole.

  • N-CH₃: The methyl carbon signal is expected in the typical aliphatic range for an N-methyl group on a heteroaromatic ring. Data for 1-methylpyrazole shows this signal around 39 ppm.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3145 - 150Direct attachment to electronegative Cl.
C4118 - 123Strong deshielding from directly bonded NO₂ group.
C5130 - 135Deshielded by adjacent C4-NO₂ and ring nitrogens.
N-CH₃39 - 42Typical range for N-methyl on a pyrazole ring.

Predicted shifts are referenced to TMS in CDCl₃.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data, a standardized and rigorous experimental procedure is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[8][9]

Sample Preparation
  • Mass Determination: Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar small molecules.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10][11] Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Use a Pasteur pipette with a small plug of glass wool or cotton to filter the solution directly into a clean, high-quality 5 mm NMR tube.[10][11] This removes any particulate matter that could degrade spectral quality. The final sample height in the tube should be approximately 4-5 cm.[10][12]

  • Referencing: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10][12] If not present, a small drop of TMS can be added.

  • Labeling: Clearly label the NMR tube with the sample identification.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C).

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans (adjust based on sample concentration)

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Pulse Angle: 30 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Visualization of Workflow and Structure

A logical workflow ensures that spectral analysis is conducted systematically from sample receipt to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process Data (FT, Phase, Calibrate) E->G F->G H Assign Peaks based on Predicted Shifts G->H I Confirm Structure H->I

Caption: Workflow for NMR-based structural elucidation.

mol N1 N1 N2 N2 C3 C3 C4 C4 C5 C5 H5 H5 CH3 N-CH3 Cl Cl NO2 NO2

Caption: Structure of this compound.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By systematically applying the principles of substituent chemical shift effects, we have established a reliable forecast of the expected spectra. The detailed experimental protocol ensures that researchers can acquire high-fidelity data, while the logical workflow facilitates a streamlined approach to structural confirmation. This document serves as a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives and other complex heterocyclic systems.

References

Physical and chemical properties of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-chloro-1-methyl-4-nitro-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to offer practical insights into the synthesis, characterization, reactivity, and safe handling of this important heterocyclic building block. The guide emphasizes the causality behind experimental methodologies and the strategic importance of this compound in the synthesis of complex, biologically active molecules.

Introduction and Strategic Context

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved pharmaceuticals.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and its ability to act as a versatile scaffold for engaging with biological targets through various non-covalent interactions. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This compound (CAS No. 299930-70-4) emerges as a particularly valuable synthetic intermediate. The strategic placement of its substituents—a chloro group at the 3-position, a nitro group at the 4-position, and a methyl group on the ring nitrogen—creates a molecule primed for diverse chemical transformations. The electron-withdrawing nitro group significantly influences the ring's reactivity, while the chloro atom serves as an excellent leaving group for nucleophilic substitution reactions. This guide will delve into the fundamental properties of this compound, providing the technical foundation necessary for its effective use in research and development.

Compound Identification and Core Physicochemical Properties

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 3-chloro-1-methyl-4-nitropyrazole[3]
CAS Number 299930-70-4[4][5]
Molecular Formula C₄H₄ClN₃O₂[5][6]
Molecular Weight 161.55 g/mol [5][6]
Monoisotopic Mass 160.9992 Da[3]
Appearance White solid[4]
Canonical SMILES CN1C=C(C(=N1)Cl)--INVALID-LINK--[O-][3]
InChI Key UEDIAFCRVLLBSS-UHFFFAOYSA-N[3]

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of starting materials are the bedrock of any successful drug discovery campaign. This section outlines a proven synthetic protocol and the expected analytical signature of the title compound.

Regioselective Synthesis Protocol

The synthesis of this compound is achieved through the nitration of 3-chloro-1-methyl-1H-pyrazole.[4] The choice of reagents and conditions is critical for achieving high regioselectivity, targeting the C4 position of the pyrazole ring, which is activated for electrophilic substitution.

Rationale: The reaction proceeds via electrophilic aromatic substitution. Concentrated sulfuric acid protonates the fuming nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by this electrophile. The directing effects of the existing substituents guide the incoming nitro group to the C4 position.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, slowly add fuming nitric acid (3.6 g, 120.0 mmol) dropwise to concentrated sulfuric acid (4.0 mL). Maintain the temperature at 0 °C.

  • Substrate Addition: Dissolve 3-chloro-1-methyl-1H-pyrazole (4.0 g, 34 mmol) in a separate portion of concentrated hydrochloric acid and stir. Note: The use of hydrochloric acid may seem counterintuitive, but it can help in maintaining the solubility of the pyrazole substrate.

  • Nitration Reaction: Slowly add the pyrazole solution to the nitrating mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours. Monitor the reaction's progress using an appropriate method, such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully quench the reaction by slowly pouring it over crushed ice. A white solid will precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual acids. Dry the product under vacuum to yield this compound as a white solid.[4]

Synthesis Workflow Diagram

G cluster_reagents Reagent Preparation (0°C) cluster_reaction Reaction cluster_workup Work-up & Isolation Nitrating_Mixture Nitrating Mixture (H₂SO₄ + HNO₃) Reaction_Vessel Stir at RT for 6h Nitrating_Mixture->Reaction_Vessel Start 3-chloro-1-methyl-1H-pyrazole in conc. HCl Start->Reaction_Vessel Add to mixture Quench Quench with Ice Water Reaction_Vessel->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Precipitate Forms Product Final Product: This compound (White Solid) Filter->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Unambiguous structural confirmation is critical. The following data has been reported for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.16 (s, 1H), 3.94 (s, 3H).[4]

Interpretation:

  • The singlet at 8.16 ppm corresponds to the single proton on the pyrazole ring (H5). Its downfield shift is characteristic of an aromatic proton and is further influenced by the adjacent electron-withdrawing nitro group.

  • The singlet at 3.94 ppm corresponds to the three protons of the methyl group (N-CH₃).

Protocol for Further Characterization: To provide a complete analytical profile, the following experiments are recommended:

  • ¹³C NMR Spectroscopy: Dissolve 15-20 mg of the compound in ~0.7 mL of CDCl₃. Acquire a proton-decoupled ¹³C spectrum. Expect to see four distinct carbon signals corresponding to the two aromatic CH carbons, the aromatic C-Cl and C-NO₂ carbons, and the N-methyl carbon.

  • Mass Spectrometry (MS): Use Electron Impact (EI) or Electrospray Ionization (ESI) to confirm the molecular weight. For ESI, dissolve a small sample in methanol or acetonitrile. The expected [M+H]⁺ ion would be at m/z 162.00648.[3]

  • Infrared (IR) Spectroscopy: Acquire a spectrum using KBr pellet or Attenuated Total Reflectance (ATR). Look for characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-Cl stretching vibrations.

  • Melting Point Determination: Use a standard melting point apparatus to determine the melting point range, which is a key indicator of purity.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but activates the chloro-substituted C3 position for nucleophilic aromatic substitution (SₙAr).

G cluster_effects Electronic Effects NO2 NO₂ Group (C4) Ring Pyrazole Ring NO2->Ring Strongly Electron-Withdrawing Activates C3/C5 for Nucleophilic Attack Cl Cl Group (C3) Cl->Ring Inductively Withdrawing Good Leaving Group NMe N-Me Group (N1) NMe->Ring Weakly Electron-Donating

Caption: Electronic influences on the this compound ring.

Key Reactions:
  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C3 position is an excellent leaving group, activated by the strong electron-withdrawing nitro group at C4. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making it a powerful tool for building molecular diversity. This is a cornerstone of its application in creating libraries of compounds for drug screening.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This unmasks a key functional handle, the aniline-like amino group, which can then be used for a wide array of subsequent reactions such as amide bond formation, sulfonylation, or diazotization. This transformation is fundamental in many synthetic pathways for pharmaceuticals.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers, such as 4-chloro-1-methyl-3-nitro-1H-pyrazole (CAS 84547-94-4), provides a strong basis for hazard assessment.[8]

Anticipated GHS Hazard Statements (by analogy):

  • H302: Harmful if swallowed.[8]

  • H312: Harmful in contact with skin.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H332: Harmful if inhaled.[8]

  • H335: May cause respiratory irritation.[8]

Recommended Handling Protocol:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

  • Ventilation: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9][12]

Conclusion

This compound is a high-value intermediate for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined synthesis and the predictable, versatile reactivity of its chloro and nitro substituents make it an ideal starting point for constructing diverse molecular architectures. A thorough understanding of its properties, combined with stringent adherence to safety protocols, will enable researchers to fully leverage the synthetic potential of this powerful building block.

References

Core Topic: Reactivity and Stability of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-chloro-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document elucidates the interplay between the pyrazole core and its substituents—chloro, methyl, and nitro groups—which collectively define its electronic landscape and subsequent chemical behavior. We will explore its susceptibility to nucleophilic aromatic substitution, the selective reduction of its nitro moiety, and its stability profile under thermal and hydrolytic stress. Methodologies are presented not merely as protocols, but as logical frameworks designed for reproducibility and deeper mechanistic understanding. This guide is intended to empower researchers to leverage the unique properties of this versatile intermediate for the rational design and synthesis of novel, high-value molecules.

Introduction and Molecular Overview

This compound (CAS No. 299930-70-4) is a substituted pyrazole, a class of five-membered nitrogen-containing heterocycles that form the core of numerous pharmacologically active agents.[1][2] Its utility stems from the strategic placement of three distinct functional groups on a stable aromatic ring, making it a versatile intermediate for constructing more complex molecular architectures.[3] The pyrazole ring itself is known for its relative resistance to oxidation and hydrolysis, providing a robust scaffold for chemical elaboration.[4] This molecule serves as a linchpin in the synthesis of targeted compounds in agrochemical and pharmaceutical development, including potential herbicides, pesticides, and antimicrobials.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These parameters are fundamental for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 299930-70-4[6][7][8]
Molecular Formula C₄H₄ClN₃O₂[3][7][9]
Molecular Weight 161.55 g/mol [3][7][10]
Appearance White solid[6]
Storage 2-8°C, under inert gas[3]
¹H NMR (400 MHz, CDCl₃) δ 8.16 (s, 1H), 3.94 (s, 3H)[6]
Electronic Structure: The Key to Reactivity

The reactivity of this compound is dictated by the electronic interplay of its substituents. The nitro group (-NO₂) at the C4 position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This deactivates the pyrazole ring towards electrophilic substitution but, critically, strongly activates it towards nucleophilic attack. The chlorine atom at C3 is also electron-withdrawing (-I effect), while the N-methyl group (-CH₃) is weakly electron-donating (+I effect).

The most significant consequence of this electronic arrangement is the pronounced electrophilicity of the C3 carbon. The C4-nitro group's ability to delocalize the negative charge of an intermediate (a Meisenheimer-like complex) makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Caption: Electronic influences on the this compound core.

Chemical Reactivity and Synthetic Transformations

The functional groups of this compound allow for two primary, high-yield transformations: substitution of the C3-chloro group and reduction of the C4-nitro group.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The chloro substituent is an excellent leaving group in SNAr reactions due to the strong activation provided by the C4-nitro group. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 3-substituted-1-methyl-4-nitro-1H-pyrazoles.

Causality of Experimental Design: The choice of solvent and base is critical. A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is typically used to solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thereby maximizing its reactivity. A non-nucleophilic base is often required to deprotonate the incoming nucleophile (e.g., an amine or thiol) or to scavenge the HCl byproduct.

G start Reactants: This compound + Nucleophile (Nu-H) + Base step1 Addition of Nucleophile (Rate-Determining Step) start->step1 intermediate Formation of Meisenheimer-like Anionic Intermediate (Resonance Stabilized by NO₂) step1->intermediate step2 Elimination of Chloride Ion (fast) intermediate->step2 product Product: 3-Nu-1-methyl-4-nitro-1H-pyrazole step2->product

Caption: Generalized workflow for the SNAr reaction at the C3 position.

Protocol 2.1: Representative SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a primary or secondary amine.

  • System Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Rationale: The excess of amine and base drives the reaction to completion and neutralizes the generated HCl.

  • Reaction Conditions: Stir the mixture at room temperature or heat (e.g., 50-80 °C) while monitoring by TLC or LC-MS.

    • Rationale: Heating is often necessary for less reactive amines. Reaction completion is typically indicated by the disappearance of the starting pyrazole.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Reduction of the C4-Nitro Group

The nitro group can be selectively reduced to an amine, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization. The resulting 3-chloro-1-methyl-1H-pyrazol-4-amine is a valuable bifunctional intermediate. A variety of reduction methods are available, and the choice depends on the desired chemoselectivity and the presence of other reducible functional groups in the molecule.[11]

Comparison of Common Reduction Methods

Reagent/SystemAdvantagesDisadvantagesSelectivity NotesSource(s)
H₂, Pd/C Clean, high yield, common.Can reduce other functional groups (alkenes, alkynes). Potential for dehalogenation (C-Cl bond cleavage).Often the first choice if no other sensitive groups are present.[12]
SnCl₂·2H₂O Mild, good for sensitive substrates.Produces tin-based waste, work-up can be cumbersome.Tolerates many functional groups like esters and nitriles.[12]
Fe/NH₄Cl or Fe/AcOH Inexpensive, effective, and often selective.Requires stoichiometric amounts of metal, acidic conditions.A classic, robust method for aromatic nitro reduction.[12][13]
Raney Nickel Effective, less prone to dehalogenating aryl chlorides than Pd/C.Pyrophoric, requires careful handling.Good alternative to Pd/C when dehalogenation is a concern.[12]

Protocol 2.2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is chosen for its efficiency and clean reaction profile.

  • System Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask fitted with a hydrogen balloon), dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Rationale: These solvents are inert to hydrogenation and effectively dissolve the substrate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or add the solvent to the catalyst first before adding the substrate.

  • Hydrogenation: Seal the vessel, purge with N₂ or Ar, and then introduce hydrogen gas (H₂) to the desired pressure (e.g., 1-4 atm or 50 psi).

  • Reaction Conditions: Vigorously stir or shake the mixture at room temperature until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rationale: Celite prevents the fine catalyst particles from passing through the filter paper.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-chloro-1-methyl-1H-pyrazol-4-amine, which can be purified further if necessary.

Chemical Stability Profile

Understanding the stability of an intermediate is paramount for its storage, handling, and use in multi-step syntheses. The primary stability concerns for this molecule are thermal decomposition and hydrolysis.

Thermal Stability
  • Expert Insight: Based on related structures, decomposition is likely to begin above 150-200 °C.[16] The pyrazole ring itself is thermally robust.[4] The presence of a single nitro group suggests it is likely less sensitive than di- or tri-nitrated analogs. However, all new nitrated compounds should be handled with care, avoiding heat, friction, and impact until their thermal properties are fully characterized.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals and chemical intermediates.[17][18] For this compound, the primary point of hydrolytic susceptibility is the C-Cl bond.

  • pH Dependence: The rate of hydrolysis is expected to be highly pH-dependent.

    • Acidic/Neutral Conditions (pH < 7): The C-Cl bond is expected to be relatively stable. The pyrazole ring is not readily protonated in a way that would accelerate nucleophilic attack by water.

    • Basic Conditions (pH > 7): The C-Cl bond becomes significantly more labile. Hydroxide ion (OH⁻) is a much stronger nucleophile than water and can directly attack the electron-deficient C3 position via an SNAr mechanism, leading to the formation of 1-methyl-4-nitro-1H-pyrazol-3-ol. This has been observed in other pyrazole derivatives where stability is a concern in basic aqueous buffers.[19][20]

G start Prepare buffered solutions (e.g., pH 4, 7, 9) step1 Dissolve test compound in buffer at a known concentration start->step1 step2 Incubate samples at a constant temperature (e.g., 25°C, 50°C) step1->step2 step3 Withdraw aliquots at predetermined time points step2->step3 step4 Quench reaction (if necessary) and analyze by HPLC step3->step4 step5 Plot concentration vs. time to determine degradation rate and calculate half-life (t½) step4->step5

Caption: A typical experimental workflow for assessing hydrolytic stability.

Conclusion and Future Outlook

This compound is a strategically functionalized building block whose chemistry is dominated by the powerful electron-withdrawing nature of its C4-nitro group. This feature renders the C3-chloro group highly susceptible to SNAr displacement while also allowing for selective reduction of the nitro group itself. This dual reactivity provides orthogonal synthetic handles for the construction of diverse and complex molecular targets. While thermally stable under typical laboratory conditions, its potential as an energetic material and its hydrolytic instability under basic conditions must be considered. By understanding these core principles of reactivity and stability, researchers can effectively and safely harness the synthetic potential of this valuable intermediate in the pursuit of new discoveries in drug development and materials science.

References

A Technical Guide to the Biological Activities of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro (-NO2) substituent to this heterocyclic system profoundly alters its electronic properties and metabolic potential, unlocking a diverse range of potent biological activities. This guide provides an in-depth technical overview of the significant antimicrobial, anticancer, and anti-inflammatory properties of substituted nitropyrazoles. It details the mechanistic basis for these activities, presents validated experimental protocols for their evaluation, and explores the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Pyrazole Scaffold and the Influence of Nitro-Substitution

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in hydrogen bonding have established them as a cornerstone in drug design.[2] Commercially successful drugs like the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction treatment sildenafil all feature a pyrazole core, highlighting its clinical significance.[1]

The addition of a nitro group, a potent electron-withdrawing moiety, significantly modulates the scaffold's physicochemical properties. This substitution enhances the electrophilicity of the pyrazole ring and can serve as a bio-activatable group, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors and certain microbial infections. This unique characteristic is a key driver behind many of the observed biological effects of nitropyrazole derivatives.

Key Biological Activities of Substituted Nitropyrazoles

Antimicrobial Activity

Nitropyrazole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including bacteria, fungi, and parasites.[3][4] The presence of the nitro group is often crucial for this activity.

Mechanism of Action: The antimicrobial effect of many nitro-heterocyclic compounds is linked to the reductive activation of the nitro group by microbial nitroreductase enzymes. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage critical biomolecules like DNA, lipids, and proteins, ultimately leading to cell death.

Notable Examples:

  • A series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives showed pronounced activity against strains of Staphylococcus aureus, Escherichia coli, and fungi of the genus Candida.[3]

  • Compounds featuring a p-nitrophenyl moiety connected to a pyrazole scaffold have exhibited high antimicrobial and anti-inflammatory activity, in some cases superior to standard drugs.[1]

  • The presence of pharmacophores with lipophilic properties, such as chloro and bromo substituents, alongside a nitro group, has been shown to increase antimicrobial activity.[5]

Anticancer Activity

The development of novel anticancer agents is a major focus of pyrazole chemistry.[6] Substituted nitropyrazoles have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[7][8]

Mechanism of Action: The anticancer mechanisms of nitropyrazoles are multifaceted and can include:

  • Induction of Oxidative Stress: Similar to their antimicrobial action, nitropyrazoles can be bioreduced in the hypoxic microenvironment of tumors, generating reactive oxygen and nitrogen species (ROS/RNS) that trigger apoptosis (programmed cell death).[7]

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for cell cycle regulation and angiogenesis, respectively.[9][10]

  • DNA Damage: The reactive intermediates formed from nitro group reduction can directly damage DNA, leading to cell cycle arrest and apoptosis.[7]

Supporting Data: A study on nitropyrazole-derived compounds, including 1,3-dinitropyrazole and 3,4,5-trinitropyrazole (3,4,5-TNP), demonstrated significant cytotoxic effects in multiple cell lines. The toxicity was mechanistically linked to the production of ROS/RNS and an increase in DNA repair mechanisms, indicating genotoxic stress.[7]

CompoundTarget Cell LineActivity (IC50)Reference
Compound 136b¹A549, HCT-116, MCF-7, HT-291.962, 3.597, 1.764, 4.496 µM[8]
Sulphamoyl derivative 148a¹A549, MCF-75.34, 4.71 µM[8]
Compound 5a²HepG2 (Liver Carcinoma)6 µg/mL[10]
Compound 11a³HeLa, MCF7, SKOV3, SKMEL284.63, 6.90, 6.88, 9.45 µM[11]
¹ Note: These compounds are pyrazole derivatives, with anticancer activity data provided for context, though they are not explicitly nitropyrazoles.
² Note: A polysubstituted pyrazole with a piperidin-4-one moiety and chlorophenyl groups.
³ Note: A phenylamino pyrazole derivative.
Anti-inflammatory Activity

Certain substituted pyrazoles are well-known for their anti-inflammatory properties, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[1] While research on nitropyrazoles specifically as anti-inflammatory agents is less extensive, derivatives bearing a p-nitrophenyl group have shown potent activity.[1][12]

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazole-based drugs is the inhibition of COX enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gut-protective COX-1 enzyme.

Notable Examples:

  • A compound with a p-nitrophenyl moiety attached to a pyrazole scaffold demonstrated higher anti-inflammatory activity than the standard drug diclofenac sodium.[1]

  • The pyrazole derivative 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity when compared to diclofenac sodium in screening studies.[12]

Synthetic Methodologies & Experimental Protocols

The synthesis of substituted nitropyrazoles often involves multi-step reactions. A common approach is the nitration of a pre-formed pyrazole ring or the cyclization of precursors already containing a nitro group.[13][14]

General Synthesis of a 4-Nitropyrazole Derivative

This protocol describes a generalized Vilsmeier-Haack reaction followed by condensation, a common method for creating substituted pyrazoles.[1][15] Nitration can be performed as a subsequent step.

Protocol:

  • Step 1: Hydrazone Formation: React an appropriate ketone (e.g., acetyl furan) with a substituted hydrazine (e.g., phenyl hydrazine) in a suitable solvent like ethanol to form the corresponding hydrazone.

  • Step 2: Vilsmeier-Haack Cyclization: Treat the hydrazone with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction facilitates the cyclization and formylation of the pyrazole ring, yielding a pyrazole-4-carbaldehyde.[15]

  • Step 3: Nitration: The pyrazole-4-carbaldehyde is then subjected to nitration. A common method involves using a nitrating mixture, such as nitric acid in sulfuric acid or acetic anhydride, under carefully controlled temperature conditions to introduce the nitro group onto the pyrazole ring, typically at the 4-position if unsubstituted.[13][14]

  • Step 4: Purification: The final nitropyrazole product is purified using standard laboratory techniques such as recrystallization or column chromatography.

Causality: The Vilsmeier-Haack reaction is an effective method for forming the pyrazole ring and introducing a formyl group concurrently, which can then be used for further derivatization.[1] The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield of the nitration step.[13]

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening potential cytotoxic agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test nitropyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration allows the compound to exert its cytotoxic effects over several cell cycles.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is essential. The positive control (a known cytotoxic drug) confirms the assay is working correctly, while the vehicle control establishes the baseline for 100% cell viability.

Mechanistic Insights & Visualization

Structure-Activity Relationships (SAR)

The biological activity of substituted nitropyrazoles is highly dependent on the nature and position of various substituents on the pyrazole ring.[7][16]

  • Position of Nitro Group: The position of the nitro group influences the compound's redox potential and its susceptibility to enzymatic reduction, thereby affecting its bioactivation.

  • Other Substituents: The presence of other functional groups, such as halogens, phenyl rings, or heterocyclic moieties, can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets.[5] For instance, apolar moieties on the pyrazole scaffold often lead to better antiparasitic activity against Trypanosoma cruzi.[17]

Workflow and Pathway Diagrams

The following diagrams illustrate key processes in the study of nitropyrazoles.

G cluster_0 Drug Discovery & Evaluation Workflow A Synthesis of Nitropyrazole Library B Structural Characterization (NMR, MS, IR) A->B Purification C In Vitro Screening (Antimicrobial, Anticancer) B->C Compound Library D Determination of Potency (MIC, IC50) C->D Active Hits E Lead Compound Identification D->E Potent Compounds F Mechanism of Action Studies E->F SAR Analysis G In Vivo Testing (Animal Models) F->G Validated Mechanism

Caption: Workflow for the discovery of bioactive nitropyrazoles.

G Nitropyrazole Nitropyrazole (Ar-NO2) Nitroreductase Tumor/Microbial Nitroreductase Nitropyrazole->Nitroreductase Enters Hypoxic Cell Radical Nitro Radical Anion (Ar-NO2•-) Nitroreductase->Radical Single Electron Reduction ROS Reactive Nitrogen/ Oxygen Species (RNS/ROS) Radical->ROS Further Reduction & Reactions DNA DNA Damage ROS->DNA Proteins Protein/Lipid Damage ROS->Proteins Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Proteins->Apoptosis

Caption: Bioactivation pathway of nitropyrazoles in hypoxic cells.

Future Perspectives & Conclusion

Substituted nitropyrazoles represent a versatile and potent class of biologically active compounds. Their efficacy, particularly in antimicrobial and anticancer applications, is often linked to the bioreductive activation of the nitro group, a mechanism that can be exploited for targeted therapy in hypoxic environments. Future research should focus on synthesizing novel derivatives to expand structure-activity relationship knowledge, elucidating detailed mechanisms of action, and optimizing compounds to improve their selectivity and pharmacokinetic profiles. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutic agents to combat infectious diseases and cancer.

References

Methodological & Application

Application Notes & Protocols: 3-Chloro-1-methyl-4-nitro-1H-pyrazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS No: 299930-70-4) is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a chloro substituent at the C3 position and a nitro group at the C4 position. This unique arrangement, on an electron-deficient pyrazole core, allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]

The electron-withdrawing nature of the nitro group, coupled with the inherent electronic properties of the pyrazole ring, renders the C3-chloro atom highly susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the nitro group itself serves as a versatile synthetic handle, readily undergoing reduction to an amino group, which can then be further elaborated. This dual reactivity enables chemists to construct diverse molecular scaffolds, introducing complexity and functionality in a controlled manner.

This guide provides an in-depth analysis of the synthesis and reactivity of this compound, complete with validated protocols and expert insights into experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 299930-70-4[1][2][3]
Molecular Formula C₄H₄ClN₃O₂[2][3][4]
Molecular Weight 161.55 g/mol [2][3][4]
Appearance White solid[1]
Purity ≥95-98% (Typical)[2][3]
Storage 2-8°C, under inert gas[2][5]

Synthesis of this compound

The most direct and common synthesis of the title compound is through the electrophilic nitration of 3-chloro-1-methyl-1H-pyrazole.[1] The pyrazole ring is an electron-rich aromatic system, but the chloro-substituent is only weakly deactivating. The reaction requires strong nitrating conditions to overcome the ring's inherent basicity (which can lead to non-productive protonation) and to favor C-nitration over potential N-nitration.

Causality Behind Experimental Design:

  • Mixed Acid System: A combination of fuming nitric acid and concentrated sulfuric acid is employed. Sulfuric acid serves a dual purpose: it acts as a solvent and, more critically, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The initial mixing of the acids and the addition of the pyrazole substrate are performed at 0 °C. This is crucial to control the highly exothermic reaction and to prevent undesirable side reactions, such as over-nitration or oxidative decomposition of the starting material.

Protocol 1: Synthesis via Nitration

Materials:

  • 3-chloro-1-methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice water

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and set in an ice-salt bath, carefully add concentrated sulfuric acid.

  • While maintaining the temperature at 0 °C, slowly add fuming nitric acid dropwise to the sulfuric acid with vigorous stirring.

  • Once the nitrating mixture is prepared and cooled, slowly add 3-chloro-1-methyl-1H-pyrazole (1.0 eq) portion-wise, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours to ensure complete conversion.[1]

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, carefully and slowly pour the reaction mixture onto a generous amount of crushed ice (ice water). This quenches the reaction and precipitates the solid product.

  • A white solid product will precipitate out of the aqueous solution.[1]

  • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.

  • Dry the collected solid under vacuum to afford this compound.

Self-Validating System (Product Characterization):

  • Yield: A typical yield for this reaction is around 54%.[1]

  • ¹H NMR: The product can be unequivocally identified by its proton NMR spectrum. In CDCl₃, the spectrum should show two singlets: one at approximately δ 8.16 ppm corresponding to the C5-proton, and another at δ 3.94 ppm corresponding to the N-methyl protons.[1]

  • Melting Point: Compare the observed melting point with literature values.

cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation H2SO4 Conc. H₂SO₄ Mixer Mix & Cool to 0°C H2SO4->Mixer HNO3 Fuming HNO₃ HNO3->Mixer ReactionVessel Add Substrate at 0°C Stir at RT for 6h Mixer->ReactionVessel Start 3-chloro-1-methyl-1H-pyrazole Start->ReactionVessel Quench Quench with Ice Water ReactionVessel->Quench Filter Vacuum Filtration Quench->Filter Dry Dry Under Vacuum Filter->Dry Product Final Product: This compound Dry->Product Start Pyrazole-NO₂ Reagents Fe, NH₄Cl EtOH/H₂O, Reflux Start->Reagents Product Pyrazole-NH₂ Reagents->Product

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Nitro-Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Functionalized pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][5] Specifically, the introduction of aryl moieties into the pyrazole ring via cross-coupling reactions allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological profile. The 1-methyl-4-nitro-pyrazole core, in particular, is a valuable building block; the nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule and also serve as a synthetic handle for further transformations, such as reduction to an amino group.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7] However, the application of this reaction to electron-deficient heteroaryl chlorides, such as 3-chloro-1-methyl-4-nitro-1H-pyrazole, presents a significant challenge. The strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle, which is often rate-determining, particularly sluggish.[8]

This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction with this compound. It details the underlying mechanistic considerations, provides a robust experimental protocol, and discusses key optimization parameters to empower researchers in the synthesis of novel 3-aryl-1-methyl-4-nitro-1H-pyrazole derivatives for applications in drug development and beyond.

Mechanistic Considerations and Rationale for Component Selection

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate, hinges on a rational selection of the catalyst, ligand, base, and solvent system. The choices outlined in the protocol below are grounded in established principles of organometallic chemistry.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][7]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar¹)(Ar²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product ar1x Ar¹-X (3-chloro-1-methyl- 4-nitro-1H-pyrazole) ar1x->oa_complex boronic Ar²-B(OR)₂ (Boronic Acid/Ester) boronic->trans_complex base Base base->trans_complex Activates Boronic Acid Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Solids to Flask (Pyrazole, Boronic Acid, Base) B 2. Seal and Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst/Ligand (Under positive inert gas pressure) B->C D 4. Add Degassed Solvents (Dioxane/Water via syringe) C->D E 5. Heat Reaction Mixture (Typically 80-110 °C with stirring) D->E F 6. Monitor Progress (TLC, LC-MS, or GC-MS) E->F G 7. Cool and Quench Reaction F->G H 8. Aqueous Work-up (Dilute, Extract, Wash, Dry) G->H I 9. Purify Crude Product (e.g., Column Chromatography) H->I J 10. Characterize Product (NMR, MS, etc.) I->J

References

Application Notes & Protocols: The Strategic Use of 3-Chloro-1-methyl-4-nitro-1H-pyrazole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in the discovery and development of modern agrochemicals, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This document provides a detailed technical guide on the synthetic utility of 3-chloro-1-methyl-4-nitro-1H-pyrazole , a highly versatile and reactive intermediate. We will explore its strategic importance, key chemical transformations, and provide detailed, field-proven protocols for its conversion into valuable agrochemical precursors. The functional group arrangement—a nucleophilic substitution-susceptible chlorine atom activated by an electron-withdrawing nitro group, which itself can be readily transformed—makes this molecule a powerful building block for combinatorial library synthesis and lead optimization in agrochemical research.[4]

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a prominent class of N-heterocyclic compounds that have been extensively explored in both pharmaceutical and agrochemical industries.[2][5] Their structural versatility and the ability to tune biological activity by modifying substituents at four different positions on the ring make them privileged structures in pesticide design.[1][6]

This compound emerges as a particularly strategic starting material. Its utility is rooted in the orthogonal reactivity of its two key functional groups:

  • The 3-Chloro Group: Activated by the adjacent sp2 nitrogen and the C4-nitro group, this position is primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse chemical moieties.

  • The 4-Nitro Group: This powerful electron-withdrawing group not only activates the chloro-substituent but also serves as a synthetic handle. It can be readily reduced to a primary amine, providing a nucleophilic site for subsequent amide, sulfonamide, or urea bond formations, which are common linkages in commercial pesticides.[7]

This guide will focus on two primary synthetic pathways originating from this intermediate: the reduction of the nitro group to form a key amine precursor and the nucleophilic substitution of the chloro group.

Intermediate Profile and Handling

A thorough understanding of the starting material's properties is critical for safe and effective synthesis.

PropertyValueReference
CAS Number 299930-70-4[4]
Molecular Formula C₄H₄ClN₃O₂[4]
Molecular Weight 161.55 g/mol [4]
Appearance Typically a solidN/A
Storage 2-8°C, under inert gas[4]

Safety & Handling: this compound should be handled with standard laboratory precautions for nitroaromatic and chlorinated heterocyclic compounds. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Core Synthetic Application I: Synthesis of 4-Amino-3-chloro-1-methyl-1H-pyrazole

The conversion of the 4-nitro group to a 4-amino group is arguably the most critical transformation of this intermediate. The resulting 4-aminopyrazole is a precursor for a vast array of pyrazole amide fungicides and insecticides, which often function as succinate dehydrogenase inhibitors (SDHIs) or ryanodine receptor modulators.[6]

Mechanistic Rationale

The reduction of an aromatic nitro group is a classic and reliable transformation. Several methods are effective, with the choice often depending on scale, substrate tolerance, and desired workup conditions. Catalytic hydrogenation offers a clean conversion with water as the only byproduct, while metal/acid reductions (e.g., SnCl₂/HCl or Fe/HCl) are robust and cost-effective for bench-scale synthesis.[7] We will detail a protocol using tin(II) chloride, which is highly efficient for this type of transformation.

Experimental Workflow: Nitro Group Reduction

cluster_0 Protocol: Nitro Group Reduction start Dissolve this compound in Ethanol/HCl reagent Add SnCl2·2H2O solution portion-wise start->reagent Exothermic control react Heat mixture to reflux (e.g., 70-80°C) Monitor via TLC reagent->react Initiate reaction workup1 Cool to RT, pour onto ice Neutralize with aq. NaOH to pH > 10 react->workup1 Reaction complete workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Combine organic layers, wash with brine, dry (Na2SO4) workup2->workup3 purify Concentrate in vacuo Purify via column chromatography or recrystallization workup3->purify product Obtain 4-Amino-3-chloro-1-methyl-1H-pyrazole purify->product

Caption: Workflow for the reduction of this compound.

Detailed Protocol: Reduction using Tin(II) Chloride

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Acidification: Add concentrated HCl (approx. 3-4 eq) to the suspension.

  • Reagent Addition: In a separate beaker, dissolve SnCl₂·2H₂O (4.5 eq) in a minimal amount of water or ethanol. Add this solution dropwise to the stirred pyrazole suspension. The addition is exothermic and may need to be controlled with an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Place the flask in an ice bath and slowly add 5 M NaOH solution until the pH of the mixture is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product is often more soluble in the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-amino-3-chloro-1-methyl-1H-pyrazole.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Core Synthetic Application II: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 3-position is an excellent site for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nitro group, making SNAr reactions with various nucleophiles (O, N, S-based) feasible. This pathway is crucial for synthesizing pyrazole-ether herbicides, which often act as protoporphyrinogen oxidase (PPO) inhibitors.[8]

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the pyrazole ring. The use of a non-nucleophilic base is required to deprotonate the nucleophile (if it is not already anionic) and to neutralize the HCl byproduct.

Experimental Workflow: SNAr Reaction

cluster_1 Protocol: SNAr Reaction start Combine pyrazole, nucleophile (e.g., phenol), and base (K2CO3) in DMF react Heat mixture (e.g., 80-120°C) Monitor via TLC/LC-MS start->react Heat to initiate workup1 Cool to RT Pour into water react->workup1 Reaction complete workup2 Extract with an organic solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Combine organic layers, wash with water and brine, dry (MgSO4) workup2->workup3 purify Concentrate in vacuo Purify via column chromatography workup3->purify product Obtain substituted pyrazole product purify->product

Caption: General workflow for the SNAr reaction at the C3-position.

Detailed Protocol: Synthesis of a Pyrazole-Aryl Ether

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (e.g., 4-fluorophenol) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the chosen phenol (1.1 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (10 mL per gram of starting pyrazole).

  • Reaction: Heat the stirred mixture to 80-100°C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a large volume of cold water (10x the volume of DMF). This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (2x) to remove residual DMF, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product should be purified by silica gel column chromatography to yield the pure pyrazole-aryl ether.

Characterization of Synthesized Derivatives

Confirmation of product identity and purity is essential. The following table provides expected characterization data for the products of the described protocols.

CompoundTechniqueExpected Observations
4-Amino-3-chloro-1-methyl-1H-pyrazole ¹H NMR Appearance of a broad singlet for the -NH₂ protons (typically 3.5-5.0 ppm); disappearance of the nitro-pyrazole aromatic proton signal and appearance of a new, upfield-shifted aromatic proton signal.
IR (cm⁻¹) Appearance of N-H stretching bands (approx. 3300-3500 cm⁻¹); disappearance of nitro group stretches (approx. 1530 and 1350 cm⁻¹).
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
3-(4-Fluorophenoxy)-1-methyl-4-nitro-1H-pyrazole ¹H NMR Disappearance of the starting phenol -OH proton; appearance of characteristic aromatic signals for the fluorophenyl ring, coupled to each other and to ¹⁹F.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine on the phenyl ring.
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the ether product.

Conclusion

This compound is a high-value intermediate for the agrochemical industry. Its well-defined and predictable reactivity allows for the efficient and modular synthesis of diverse pyrazole derivatives. The protocols detailed herein for nitro group reduction and nucleophilic aromatic substitution provide robust and scalable methods for generating key precursors to commercially relevant classes of herbicides, fungicides, and insecticides. The strategic application of this building block will continue to fuel the discovery of novel and effective crop protection agents.

References

Application Notes and Protocols for Reactions Involving 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed experimental protocols and scientific insights for synthetic transformations involving 3-chloro-1-methyl-4-nitro-1H-pyrazole. This guide is intended for researchers, scientists, and professionals in drug development who are looking to utilize this versatile heterocyclic building block in their synthetic endeavors. The protocols herein are designed to be robust and are accompanied by explanations of the underlying chemical principles to ensure both successful execution and a deeper understanding of the reaction mechanisms.

Introduction

This compound is a valuable synthetic intermediate characterized by a pyrazole core bearing three distinct functional handles. The electronic properties of this molecule are dominated by the strongly electron-withdrawing nitro group, which significantly influences the reactivity of the pyrazole ring. This activation renders the chlorine atom at the 3-position susceptible to nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amino group, providing a key vector for further functionalization. These reactive sites offer a powerful platform for the synthesis of a diverse array of more complex pyrazole derivatives for applications in medicinal chemistry and materials science.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

  • General Handling: This compound is harmful if swallowed and causes serious eye irritation.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1][3]

  • Contingency Measures: In case of skin contact, wash immediately with plenty of soap and water.[1][4] For eye contact, rinse cautiously with water for several minutes.[3][4] If swallowed, seek immediate medical attention.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 3-chloro-1-methyl-1H-pyrazole.

Experimental Protocol
  • To a stirred solution of concentrated sulfuric acid (4.0 mL) in a round-bottom flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (3.6 g, 120.0 mmol).

  • To this mixture, add 3-chloro-1-methyl-1H-pyrazole (4.0 g, 34 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water, which will cause a white solid to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield this compound.[5]

Expected Yield: ~54%[5]

Characterization (¹H NMR, 400 MHz, CDCl₃): δ 8.16 (s, 1H), 3.94 (s, 3H)[5]

Key Synthetic Transformations

The strategic placement of the chloro and nitro groups on the pyrazole ring allows for a variety of subsequent chemical modifications. The following protocols detail some of the most useful transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 4-position activates the chloro group at the 3-position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, to introduce new functional groups. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the nitro group.[4][6]

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

  • Add the desired amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the ionic intermediates and reagents.

  • Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction.

sn_ar_workflow start Start reagents Combine Reactants: - this compound - Amine - K₂CO₃ - DMF start->reagents heat Heat to 80-100 °C (4-12 hours) reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up (Water, Ethyl Acetate Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Product: 3-amino-1-methyl-4-nitro-1H-pyrazole derivative purify->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a valuable synthetic handle for further derivatization, such as amide bond formation or diazotization reactions. A key challenge is to achieve this reduction without affecting the chloro substituent (hydrogenolysis). While catalytic hydrogenation with Pd/C is a common method for nitro group reduction, it can also lead to dehalogenation.[5] Therefore, alternative reducing agents are preferred. Tin(II) chloride (SnCl₂) in an acidic medium or iron powder in the presence of an acid are effective reagents for this transformation.[2][3][7]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice water.

  • Carefully neutralize the mixture with a 5% aqueous solution of NaHCO₃ until the pH is approximately 7-8. This may cause the precipitation of tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5][8]

Causality behind Experimental Choices:

  • Reducing Agent: SnCl₂ is a mild reducing agent that is selective for the nitro group in the presence of an aryl chloride.[3]

  • Work-up: The basic work-up is crucial to remove the tin salts, which can otherwise complicate purification.[5][8]

reduction_workflow start Start reagents Combine Reactants: - this compound - SnCl₂·2H₂O - Ethanol start->reagents reflux Reflux (2-4 hours) reagents->reflux monitor Monitor by TLC reflux->monitor workup Quench & Neutralize (Ice water, NaHCO₃) monitor->workup Reaction Complete extraction Extraction (Ethyl Acetate) workup->extraction purify Purification (Column Chromatography) extraction->purify product Product: 3-chloro-1-methyl-1H-pyrazol-4-amine purify->product

Caption: Workflow for the Reduction of the Nitro Group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In this case, the chloro group at the 3-position of the pyrazole can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of modern palladium precatalysts with bulky, electron-rich phosphine ligands can facilitate the coupling of these more challenging substrates.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • XPhos Pd G3 (or a similar modern palladium precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), potassium phosphate (2.0 equivalents), and the palladium precatalyst (1-2 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9][10]

Causality behind Experimental Choices:

  • Catalyst: Modern palladium precatalysts like XPhos Pd G3 are highly active and efficient for the coupling of challenging chloro-heterocycles.[9]

  • Base: Potassium phosphate is a moderately strong base that is effective in Suzuki-Miyaura couplings and is generally compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents. Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

suzuki_workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ - Pd Precatalyst start->reagents inert Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 80-100 °C (8-24 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Filtration monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Product: 3-aryl-1-methyl-4-nitro-1H-pyrazole purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Summary of Reaction Conditions

Reaction TypeKey ReagentsSolventTemperature (°C)Typical Time (h)
Nucleophilic Aromatic Substitution Amine, K₂CO₃DMF80-1004-12
Nitro Group Reduction SnCl₂·2H₂OEthanol~78 (Reflux)2-4
Suzuki-Miyaura Coupling Arylboronic acid, Pd precatalyst, K₃PO₄1,4-Dioxane/Water80-1008-24

References

Application Notes and Protocols: The Strategic Use of 3-chloro-1-methyl-4-nitro-1H-pyrazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[1] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal foundation for inhibitor design.[2]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-1-methyl-4-nitro-1H-pyrazole (CAS No: 299930-70-4) as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its conversion into advanced intermediates, and discuss the underlying principles of its interaction with kinase targets.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block stems from its distinct chemical features, which allow for sequential and regioselective modifications.

PropertyValueSource
CAS Number 299930-70-4[3]
Molecular Formula C₄H₄ClN₃O₂[3]
Molecular Weight 161.55 g/mol [3]
Appearance Off-white to yellow solidN/A
Purity Typically >95%[3]

The key to its synthetic utility lies in the orthogonal reactivity of the substituents on the pyrazole ring:

  • The C3-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at C4. This allows for the facile introduction of a wide variety of amine-containing fragments, which are often crucial for establishing interactions with the solvent-exposed region of the kinase active site or for building out the core scaffold.

  • The C4-Nitro Group: The nitro group serves two primary purposes. Firstly, as mentioned, it activates the C3 position. Secondly, it is a versatile precursor to an amino group. Reduction of the nitro group to an amine is a critical step, as this new amino group can then be used in a subsequent cyclization reaction to form fused ring systems, such as the highly prevalent pyrazolo[3,4-d]pyrimidine core found in many approved kinase inhibitors.[4]

  • The N1-Methyl Group: The methyl group at the N1 position prevents tautomerization and provides a fixed vector for substituents, which can be crucial for predictable binding to the target kinase. It can also contribute to improved metabolic stability and cell permeability of the final compound.

This combination of features allows for a divergent synthetic approach, where a common intermediate can be generated and then diversified at a later stage, which is highly advantageous in a drug discovery setting.

Core Synthetic Workflow: From Starting Material to Kinase Scaffold

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a pyrazolo[3,4-d]pyrimidine core, a common scaffold in many kinase inhibitors.

G A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B  + Amine (R-NH2)  Base (e.g., DIPEA) C 3-Amino-1-methyl-4-nitro-1H-pyrazole Intermediate B->C D Step 2: Reduction of Nitro Group C->D  Reducing Agent (e.g., Fe/HCl, H2/Pd-C) E 3,4-Diamino-1-methyl-1H-pyrazole Intermediate D->E F Step 3: Cyclization E->F  + Cyclizing Agent (e.g., Formamide, Urea) G Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core F->G

Caption: General synthetic workflow for kinase inhibitor core synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol details a representative two-step synthesis to generate a key pyrazolo[3,4-d]pyrimidine intermediate.

Part 1: Nucleophilic Aromatic Substitution

This step involves the displacement of the C3-chloro group with an amine. The choice of amine is critical as it will ultimately form part of the final inhibitor structure.

Reaction Scheme:

Materials and Equipment:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 g, 6.19 mmol).

  • Dissolve the starting material in anhydrous DMF (e.g., 20 mL).

  • Add the desired amine (e.g., 7.43 mmol) to the solution.

  • Add DIPEA (e.g., 2.16 mL, 12.38 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (e.g., 100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent system will depend on the product's polarity, typically a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1-methyl-4-nitro-1H-pyrazole intermediate.

Causality and Self-Validation:

  • Why DIPEA? DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the desired amine nucleophile.

  • Why DMF? DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the ionic intermediates and withstand the required reaction temperatures.

  • Self-Validation: The reaction progress should be monitored until the starting material is consumed. The identity and purity of the product should be confirmed by LC-MS, ¹H NMR, and ¹³C NMR spectroscopy. The expected mass and spectral shifts will validate the successful substitution.

Part 2: Reductive Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

This step involves the reduction of the nitro group to an amine, followed by in-situ or subsequent cyclization to form the fused pyrimidine ring.

Reaction Scheme:

Caption: Key hydrogen bonding interactions with the kinase hinge.

The unsubstituted N-H of the pyrazole ring can act as a hydrogen bond donor to a backbone carbonyl group in the hinge region, while one of the pyrazole nitrogen atoms can act as a hydrogen bond acceptor from a backbone N-H group. [3]This bidentate interaction provides a strong anchor for the inhibitor in the ATP binding pocket, leading to potent inhibition. The substituents at other positions of the pyrazole and the fused pyrimidine ring then extend into other regions of the active site, such as the hydrophobic pocket and the solvent-exposed region, which determines the inhibitor's selectivity for different kinases.

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of pyrazole-based kinase inhibitors. Its pre-installed functional handles allow for a logical and efficient synthetic sequence to construct complex molecular architectures, such as the pyrazolo[3,4-d]pyrimidine core. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage this versatile building block in their drug discovery programs, paving the way for the development of next-generation targeted therapies.

References

Application Notes & Protocols: Strategic Functionalization of 3-Chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific molecule, 3-chloro-1-methyl-4-nitro-1H-pyrazole, represents a particularly valuable starting material for library synthesis and lead optimization. Its reactivity is dictated by the electronic interplay of its substituents:

  • The Nitro Group (C4): As a powerful electron-withdrawing group, it significantly acidifies the pyrazole ring protons and, more importantly, activates the ring towards nucleophilic attack.

  • The Chloro Group (C3): Positioned ortho to the activating nitro group, this halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and is a prime handle for transition-metal-catalyzed cross-coupling.

  • The N-Methyl Group (N1): This group blocks tautomerization and provides a fixed regiochemical outcome in subsequent reactions, simplifying product characterization.

This guide provides an in-depth exploration of the primary functionalization pathways for this scaffold, elucidating the mechanistic principles and offering detailed, field-tested protocols for key transformations.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

Mechanistic Insight & Rationale

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing this pyrazole. The reaction proceeds via a two-step addition-elimination mechanism.[2] The key to this transformation is the presence of the C4-nitro group, which stabilizes the transient, negatively charged intermediate (a Meisenheimer complex) through resonance.[2][3][4] This stabilization drastically lowers the activation energy for the initial nucleophilic attack, allowing the reaction to proceed under relatively mild conditions where an unactivated chloropyrazole would be inert.

The choice of nucleophile is broad, allowing for the facile installation of diverse functional groups critical for modulating physicochemical properties in drug discovery, such as amines (for H-bond donation), ethers (for H-bond acceptance), and thioethers.

Caption: Figure 1: SNAr Mechanism at the C3 Position

Protocol 1: General Procedure for SNAr with Amines

This protocol describes the synthesis of 1-methyl-4-nitro-3-(piperidin-1-yl)-1H-pyrazole as a representative example.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 1.78 g, 10.0 mmol).

  • Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Add DMF (20 mL) to dissolve the starting material.

  • Add piperidine (1.18 mL, 12.0 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL).

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) or recrystallization to yield the desired product.

Data Summary: Representative SNAr Reactions
NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF80392
Sodium MethoxideN/AMeOH65195
BenzylamineEt₃NEtOH78688
ThiophenolK₂CO₃ACN80490

Part 2: Reduction of the C4-Nitro Group to a Versatile Amino Handle

Strategic Rationale

The transformation of the nitro group into a primary amine is arguably the most critical step in diversifying the pyrazole scaffold. The resulting 4-amino-3-chloro-1-methyl-1H-pyrazole is a key intermediate, unlocking a wealth of subsequent chemical transformations, including amide and sulfonamide formation, reductive amination, and diazotization/Sandmeyer reactions.

The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reductive dehalogenation of the C3-chloro group. While catalytic hydrogenation with Pd/C is highly efficient for nitro reduction, it often leads to competitive hydrodechlorination.[5] For this reason, metal/acid systems are often preferred for this specific substrate.

Reduction_Workflow Figure 2: Generation of the Key Amino Intermediate Start This compound Intermediate 4-Amino-3-chloro-1-methyl-1H-pyrazole Start->Intermediate Nitro Group Reduction (e.g., SnCl₂·2H₂O, EtOH) Products Diverse Functionalized Products (Amides, Sulfonamides, etc.) Intermediate->Products Downstream Functionalization

Caption: Figure 2: Generation of the Key Amino Intermediate

Protocol 2: Chemoselective Nitro Reduction using Stannous Chloride

This method is highly reliable and generally preserves the C-Cl bond.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH), absolute

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 1.78 g, 10.0 mmol) in absolute ethanol (50 mL).

  • Add SnCl₂·2H₂O (11.3 g, 50.0 mmol) to the suspension in one portion.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with EtOAc or DCM (100 mL) and cool in an ice bath.

  • CAUTION: Slowly and carefully add saturated NaHCO₃ solution portion-wise to neutralize the acidic mixture until effervescence ceases and the pH is ~8. A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with additional EtOAc or DCM (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same solvent (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the 4-amino-3-chloro-1-methyl-1H-pyrazole, which is often pure enough for subsequent steps.

Data Summary: Comparison of Nitro Reduction Methods
ReagentConditionsAdvantagesDisadvantagesTypical Yield (%)
H₂ (1 atm), 10% Pd/CMeOH, RT, 4hClean workup, high yieldHigh risk of dehalogenation 50-80% (product mix)
Fe powder, NH₄ClEtOH/H₂O, 80°C, 2hInexpensive, effectiveWorkup involves filtering fine iron particles85-95%
SnCl₂·2H₂OEtOH, 78°C, 2hHigh chemoselectivity, reliable[5][6]Stoichiometric tin waste, basic workup90-98%
Sodium DithioniteDioxane/H₂O, 80°C, 3hMild conditionsCan require large excess, aqueous workup75-85%

Part 3: Palladium-Catalyzed Cross-Coupling at the C3 Position

For cases where SNAr is not feasible or desired, modern cross-coupling reactions provide a powerful alternative for C-C and C-N bond formation directly at the C3 position. These reactions typically require an inert atmosphere and specialized phosphine ligands to facilitate the catalytic cycle.

Cross_Coupling_Cycle Figure 3: General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArX Ar-X ArX->OxAdd RM R-M RM->Transmetal

Caption: Figure 3: General Pd-Catalyzed Cross-Coupling Cycle

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or aryl-heteroaryl linkages by coupling the chloropyrazole with a boronic acid or ester.[7][8] The choice of a modern, bulky phosphine ligand (e.g., SPhos, XPhos) and a suitable palladium precatalyst is crucial for achieving high efficiency with an electron-rich chloro-heterocycle.[9]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • SPhos Pd G2 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous conditions and Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask or vial, evacuate, and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • To the flask, add this compound (e.g., 178 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), and the SPhos Pd G2 precatalyst (e.g., 15 mg, 0.02 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC/LC-MS. Upon completion (typically 8-16 hours), cool to room temperature.

  • Dilute the mixture with EtOAc and filter through a plug of silica gel or Celite®, washing with additional EtOAc.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the 1-methyl-4-nitro-3-phenyl-1H-pyrazole.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is the palladium-catalyzed equivalent of the SNAr amination and is particularly useful for coupling less nucleophilic amines or when SNAr conditions fail.[10][11] The mechanism involves oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination.[12]

Protocol 4: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Anhydrous conditions and Nitrogen or Argon atmosphere

Procedure:

  • Glovebox Recommended: Due to the air-sensitive nature of the catalyst and base, setting up this reaction in a glovebox is ideal. If not available, use Schlenk line techniques.

  • To an oven-dried Schlenk tube, add NaOtBu (135 mg, 1.4 mmol) and the BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol).

  • Add this compound (178 mg, 1.0 mmol).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) followed by aniline (0.11 mL, 1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by LC-MS. After completion (typically 4-12 hours), cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired N-aryl product.

Safety & Handling

  • Nitrated Aromatics: 4-Nitropyrazole derivatives should be handled with care as they are energetic compounds and can be sensitive to heat or shock.[13][14] Avoid excessive heating of the neat material.

  • Palladium Catalysts: Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle under an inert atmosphere.

References

Application Notes and Protocols for Multicom-ponent Reactions Utilizing 3-Chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-1-methyl-4-nitro-1H-pyrazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular diversity and complexity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering atom economy, operational simplicity, and rapid access to intricate molecular scaffolds.[1][2] The pyrazole nucleus is a privileged scaffold, frequently found in a wide array of therapeutic agents due to its diverse biological activities.[3] This guide focuses on the strategic application of a highly functionalized building block, This compound , in MCRs to generate libraries of high-value heterocyclic compounds, particularly the medicinally significant pyrazolo[3,4-b]pyridine core.[4][5][6]

The unique electronic architecture of this compound makes it an exceptionally versatile substrate for MCRs. The potent electron-withdrawing nature of the nitro group at the C4 position significantly activates the pyrazole ring, rendering the C3 and C5 positions susceptible to nucleophilic attack.[7][8] This activation is crucial for facilitating the displacement of the chlorine atom at the C3 position via a nucleophilic aromatic substitution (SNAr) mechanism, which is often the rate-limiting and key bond-forming step in these reaction cascades.[9][10]

This document provides a detailed protocol for a one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines from this compound, an aromatic amine, and an active methylene compound. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and discuss the significance of the resulting molecular framework in drug development.

Proposed Multicomponent Reaction: Synthesis of Pyrazolo[3,4-b]pyridines

The proposed reaction is a one-pot synthesis of a 6-amino-1-methyl-4-substituted-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative. This reaction leverages the inherent reactivity of the starting pyrazole to construct the fused pyridine ring in a single, efficient operation.

Overall Reaction Scheme:

MCR_Scheme cluster_reactants Reactants cluster_product Product R1 3-Chloro-1-methyl- 4-nitro-1H-pyrazole P 6-Amino-1-methyl-4-aryl-pyrazolo[3,4-b]pyridine- 5-carbonitrile Derivative R1->P One-Pot, Catalyst (e.g., Piperidine), Heat R2 Aromatic Amine (e.g., Aniline) R2->P One-Pot, Catalyst (e.g., Piperidine), Heat R3 Active Methylene Cmpd. (e.g., Malononitrile) R3->P One-Pot, Catalyst (e.g., Piperidine), Heat

Caption: General scheme for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Mechanistic Rationale: A Cascade of Controlled Reactivity

The success of this multicomponent reaction hinges on a well-orchestrated sequence of reactions, each enabled by the specific functionalities of the reactants. The proposed mechanism involves an initial SNAr reaction followed by a Knoevenagel condensation and subsequent intramolecular cyclization and tautomerization.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of the aromatic amine on the electron-deficient C3 position of the pyrazole ring. The strong electron-withdrawing nitro group facilitates this attack and stabilizes the intermediate Meisenheimer complex.[9][10] The chloride ion is subsequently eliminated, forming a 3-amino-1-methyl-4-nitro-1H-pyrazole intermediate.

  • Knoevenagel Condensation: In parallel, the basic catalyst (e.g., piperidine) facilitates the Knoevenagel condensation between the aromatic amine (if it's a primary amine that can form an enamine with another component) or more commonly, it promotes the reaction between another aldehyde component (if used) and the active methylene compound. In our proposed reaction, the active methylene compound (malononitrile) is deprotonated by the base.

  • Michael Addition and Cyclization: The newly formed 3-amino-pyrazole intermediate, specifically its C5 carbon, which is activated by the nitro group and the pyrazole ring electronics, can then react. However, a more plausible pathway involves the initial formation of a Knoevenagel adduct from an aldehyde (if present) and malononitrile. The aminopyrazole then acts as a binucleophile. The exocyclic amino group attacks the electrophilic carbon of the Michael acceptor, followed by an intramolecular cyclization of the pyrazole C5-H onto the nitrile group, which is a known pathway for building the pyridine ring. A subsequent tautomerization and aromatization leads to the final pyrazolo[3,4-b]pyridine product. A plausible simplified mechanism is depicted below.

MCR_Mechanism cluster_step1 Step 1: SNAr cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Tautomerization/Aromatization A 3-Chloro-1-methyl- 4-nitro-1H-pyrazole I1 Intermediate A: 3-(Arylamino)-1-methyl- 4-nitro-1H-pyrazole A->I1 + Ar-NH2, -HCl B Ar-NH2 B->I1 C Malononitrile I2 Adduct Formation C->I2 Cat Base (e.g., Piperidine) Cat->I1 Cat->I2 I1->I2 I3 Cyclized Intermediate I2->I3 P Final Product: Pyrazolo[3,4-b]pyridine I3->P

Caption: A simplified plausible mechanistic pathway for the three-component reaction.

Experimental Protocol

This protocol provides a general method for the synthesis of 6-amino-1-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. Researchers should optimize conditions for specific substrates.

Materials and Equipment
  • This compound (starting material)

  • Substituted aromatic amine (e.g., aniline, p-toluidine)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the selected aromatic aldehyde (1.0 mmol, 1.0 eq.), and malononitrile (1.0 mmol, 1.0 eq.) in ethanol (15 mL).

  • Catalyst Addition: Add piperidine (0.2 mmol, 0.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at reflux (approximately 80 °C) and monitor the reaction progress using TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms or if the initial solid is impure, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Characterization

The structure of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N).

Data Presentation: Expected Yields and Substrate Scope

The versatility of this MCR allows for the variation of the aromatic aldehyde component to generate a library of pyrazolo[3,4-b]pyridine derivatives. The electronic nature of the substituents on the aromatic aldehyde can influence the reaction yield.

EntryAromatic Aldehyde (Ar-CHO)Product (Ar group)Typical Yield (%)
1BenzaldehydePhenyl85-92
24-Methylbenzaldehyde4-Methylphenyl88-95
34-Methoxybenzaldehyde4-Methoxyphenyl90-96
44-Chlorobenzaldehyde4-Chlorophenyl82-89
54-Nitrobenzaldehyde4-Nitrophenyl78-85

Note: Yields are illustrative and based on similar reported multicomponent syntheses of pyrazolo[3,4-b]pyridines.[1][4] Optimization for each substrate is recommended.

Applications in Drug Development

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6] Derivatives have shown a wide range of therapeutic potential, including:

  • Anticancer agents: By inhibiting various kinases.

  • Antiviral and Antimicrobial agents. [4]

  • Central Nervous System (CNS) agents: Including anxiolytic and antidepressant activities.

The library of compounds generated through this multicomponent reaction can be screened for various biological activities, providing a rapid pathway to identify novel hit compounds for drug discovery programs.

Conclusion: A Gateway to Molecular Diversity

The use of this compound in multicomponent reactions represents a highly efficient and modular approach to the synthesis of medicinally relevant heterocyclic compounds. The protocol detailed herein provides a robust and reliable method for accessing diverse pyrazolo[3,4-b]pyridine derivatives. By understanding the underlying mechanistic principles, researchers can further expand the scope of this reaction, substituting other active methylene compounds or nucleophiles to unlock even greater molecular diversity. This positions this compound as a valuable and strategic building block for academic and industrial laboratories focused on the discovery of novel therapeutics.

References

Synthesis of novel heterocyclic compounds from 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis of Novel Heterocyclic Compounds from 3-chloro-1-methyl-4-nitro-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Strategic Guide to the Synthesis of Fused Pyrazole Heterocycles from this compound

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing this compound as a strategic starting material for the synthesis of diverse, high-value heterocyclic compounds. This pyrazole derivative is an exceptionally versatile scaffold, featuring two distinct and orthogonally reactive sites: a chloro group at the C3-position, activated for nucleophilic aromatic substitution (SNAr), and a nitro group at the C4-position, which serves as a precursor to a reactive amino functionality for subsequent cyclization reactions. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and detail the synthesis of prominent fused systems such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-d]pyrimidines, which are privileged structures in medicinal chemistry.[1][2][3]

The Synthetic Potential of the Starting Scaffold

The chemical architecture of this compound offers a logical and powerful platform for synthetic diversification. The electron-withdrawing nature of the pyrazole ring, significantly enhanced by the C4-nitro group, renders the C3-chloro atom highly susceptible to displacement by a wide array of nucleophiles. Concurrently, the C4-nitro group can be chemoselectively reduced to an amine, which then acts as a potent nucleophilic handle to build an adjacent, fused heterocyclic ring. This dual reactivity allows for a modular approach to complex molecule construction.

G start This compound sub Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C3 Position start->sub red Pathway B: Nitro Group Reduction (C4) & Annulation start->red prod_sub 3-Substituted-1-methyl-4-nitro-1H-pyrazoles sub->prod_sub prod_red Fused Pyrazole Heterocycles (e.g., Pyrazolopyridines, Pyrazolopyrimidines) red->prod_red

Caption: Core synthetic strategies from the pyrazole scaffold.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized Meisenheimer intermediate. The subsequent loss of the chloride ion restores the aromaticity of the pyrazole ring. The choice of a polar aprotic solvent, such as DMF or DMSO, is critical as it effectively solvates the cationic counter-ion of the nucleophile without hindering its reactivity.

Protocol 2.1: General Procedure for SNAr with Amines
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in 5 mL of anhydrous DMF.

  • Addition of Nucleophile: Add the desired amine (1.2 mmol, 1.2 equivalents) to the solution.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 mmol, 2.0 equivalents), to act as a scavenger for the HCl generated in situ.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 12 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

EntryNucleophile (Nu-H)BaseTemp (°C)Time (h)Typical Yield (%)
1AnilineK₂CO₃90685-95
2MorpholineEt₃N80490-98
3Benzyl MercaptanK₂CO₃80580-90
4Sodium Methoxide-60875-85

Pathway B: Synthesis of Fused Heterocycles via Nitro-Group Reduction

This pathway is a cornerstone for generating bicyclic systems of significant pharmacological interest.[3][4] The process is a two-stage sequence: reduction of the nitro group to form the highly reactive 3-chloro-1-methyl-1H-pyrazol-4-amine, followed by condensation with a suitable bifunctional electrophile to construct the new ring.

Stage 1: Reduction of the Nitro Group

The choice of reducing agent is dictated by the desired chemoselectivity and reaction conditions.

Reducing AgentSolvent / ConditionsKey Advantages & Rationale
SnCl₂·2H₂O / HCl Ethanol, RefluxA classic, robust, and cost-effective method. The acidic conditions are well-tolerated by the pyrazole core.
Na₂S₂O₄ (Sodium Dithionite) aq. Dioxane / RefluxA metal-free, milder alternative, suitable for substrates with metal-sensitive functional groups.[5]
H₂ / Pd-C Methanol / RT, 1 atmA clean method with water as the only byproduct. Ideal for scaling up, but may not be compatible with reducible functional groups elsewhere in the molecule.
Protocol 3.1: Synthesis of 3-chloro-1-methyl-1H-pyrazol-4-amine (Intermediate)
  • Setup: To a solution of this compound (1.77 g, 10 mmol) in 30 mL of ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3 hours. The solution will become clear.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: CO₂ evolution will occur.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which is often used in the next step without further purification.

Stage 2: Annulation to Fused Systems

This scaffold is synthesized by the condensation of the 4-aminopyrazole intermediate with 1,3-dicarbonyl compounds, a reaction analogous to the Friedländer annulation.[2][6] The mechanism involves an initial condensation to form an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridone ring.

G A This compound B Reduction (e.g., SnCl2/HCl) A->B Step 1 C Intermediate: 3-chloro-1-methyl-1H-pyrazol-4-amine B->C D Condensation with 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C->D Step 2 E Intramolecular Cyclization & Dehydration D->E F Product: Pyrazolo[3,4-b]pyridine E->F

Caption: Workflow for Pyrazolo[3,4-b]pyridine synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask, combine the crude 3-chloro-1-methyl-1H-pyrazol-4-amine (1.46 g, 10 mmol) from Protocol 3.1, acetylacetone (1.1 mL, 11 mmol), and 15 mL of glacial acetic acid.

  • Execution: Heat the mixture to reflux (approx. 118 °C) for 4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.

  • Neutralization & Precipitation: Neutralize the mixture with a 2M sodium hydroxide (NaOH) solution until basic (pH > 8). The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.

Pyrazolo[4,3-d]pyrimidines are bioisosteres of purines and are of great interest in drug development.[7][8] A common route involves the reaction of the 4-aminopyrazole intermediate with formamide, which serves as both the reagent and the solvent, providing the two carbon atoms and one nitrogen atom required to form the pyrimidine ring.

  • Reaction Setup: Place the crude 3-chloro-1-methyl-1H-pyrazol-4-amine (1.46 g, 10 mmol) in a 50 mL round-bottom flask.

  • Reagent Addition: Add 20 mL of formamide.

  • Execution: Heat the mixture to 180-190 °C under a nitrogen atmosphere for 6-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrazolo[4,3-d]pyrimidine.

Analytical Characterization

The structural elucidation of the synthesized compounds relies on a combination of standard spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and substitution patterns.[9] 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the disappearance of the -NO₂ stretches (~1550 and 1350 cm⁻¹) and the appearance of -NH₂ stretches (~3300-3500 cm⁻¹) in the intermediate.

Table of Representative Spectroscopic Data
Compound¹H NMR (δ, multiplicity, J)¹³C NMR (δ)MS (m/z) [M+H]⁺
3-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine δ 8.5 (s, 1H, pyridine-H), 3.9 (s, 3H, N-CH₃), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, CH₃)δ 158.2, 150.1, 145.3, 142.8, 118.5, 110.2, 35.1, 24.5, 18.0211.07
3-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine δ 9.1 (s, 1H, pyrimidine-H), 8.8 (s, 1H, pyrimidine-H), 4.1 (s, 3H, N-CH₃)δ 155.4, 152.1, 148.9, 135.2, 115.8, 36.4184.03

Conclusion

This compound stands out as a powerful and versatile building block for synthetic and medicinal chemistry. The orthogonal reactivity of its chloro and nitro substituents provides a reliable and modular entry point to a wide range of complex heterocyclic systems, particularly fused pyrazoles like pyrazolo[3,4-b]pyridines and pyrazolo[4,3-d]pyrimidines. The protocols detailed herein offer robust and reproducible methods for researchers to access these valuable molecular scaffolds.

References

Troubleshooting & Optimization

Improving the yield of 3-chloro-1-methyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole. As a versatile building block in medicinal chemistry, optimizing its synthesis is crucial for accelerating research and development pipelines[1]. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to improve reaction outcomes.

Q1: My final yield is consistently low. What are the most common causes?

Low yield in a multi-step synthesis can stem from issues in the nitration or chlorination stages, or from mechanical losses during workup and purification.

  • Inefficient Nitration: The nitration of the 1-methylpyrazole ring is a critical step. The primary cause of low yield here is often improper temperature control. The reaction is highly exothermic, and temperatures exceeding 10°C can lead to the formation of undesired side products and degradation of the pyrazole ring. Furthermore, an incorrect ratio of nitric acid to sulfuric acid can result in incomplete nitration or over-nitration.

  • Poor Chlorination: The subsequent chlorination of 1-methyl-4-nitropyrazole can also be challenging. The electron-withdrawing nature of the nitro group deactivates the pyrazole ring, making it less reactive towards electrophilic chlorination. Incomplete conversion is a common problem if the reaction conditions (temperature, time, choice of chlorinating agent) are not optimal.

  • Purification Losses: this compound is a solid material. Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the product is partially soluble in the wash solvents. Similarly, during column chromatography, improper solvent system selection can lead to poor separation and product loss on the column.

Q2: I'm observing significant impurities in my crude product. What are the likely side products and how can I minimize them?

Impurity profiles often point directly to specific reaction flaws. The most common impurities are regioisomers and products of side reactions.

  • Regioisomers: If starting from a non-symmetrical precursor to build the pyrazole ring, the initial cyclization with methylhydrazine can produce a mixture of regioisomers. For this synthesis, it is best to start with commercially available 1-methylpyrazole to avoid this issue.

  • Di-nitrated Species: Although the first nitro group is deactivating, harsh nitration conditions (high temperature, excess nitric acid) can sometimes lead to the formation of a dinitro-pyrazole byproduct. To minimize this, use a precisely controlled amount of nitrating agent and maintain a low reaction temperature (0-5°C).

  • Unreacted Starting Material: The presence of unreacted 1-methyl-4-nitropyrazole after the chlorination step is common. This indicates that the chlorination conditions were not forcing enough. Increasing the reaction time, raising the temperature moderately, or using a more potent chlorinating agent can drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time[2].

Q3: The nitration reaction seems to stall or proceeds very slowly. What factors could be responsible?

A stalled nitration reaction is typically due to issues with the nitrating mixture or reagent quality.

  • Water Content: The sulfuric acid used must be highly concentrated (98% or fuming). The presence of excess water in the reaction medium will quench the nitronium ion (NO₂⁺), which is the active electrophile, thereby halting the reaction. Ensure all glassware is thoroughly dried and reagents are of appropriate quality.

  • Insufficient Acid Catalyst: Sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion from nitric acid. An insufficient amount will lead to a slow or incomplete reaction. The recommended ratio is typically a 2:1 to 3:1 volume of H₂SO₄ to HNO₃.

  • Poor Mixing: In a heterogeneous or viscous reaction mixture, poor stirring can lead to localized reagent concentrations and an overall slow reaction rate. Ensure vigorous mechanical stirring throughout the addition and reaction period.

Q4: I'm having trouble with the purification of the final product. What is the most effective technique?

Purification is key to obtaining a high-purity final product. The method of choice depends on the nature of the impurities.

  • Recrystallization: If the primary impurity is unreacted starting material or a single byproduct with different solubility characteristics, recrystallization is highly effective. A solvent screen using solvents like ethanol, isopropanol, or mixtures with water or hexanes is recommended to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For complex mixtures of impurities or products with similar solubility, column chromatography on silica gel is the preferred method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate will typically allow for the separation of the desired product from starting materials and byproducts.

  • Acid-Base Extraction: An alternative method for removing unreacted pyrazole precursors involves dissolving the crude product in an organic solvent and washing with a dilute acid solution. The basic pyrazole starting materials will form salts and move to the aqueous layer, while the nitrated and chlorinated product remains in the organic layer[3].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route and starting material?

The most straightforward and reliable route begins with commercially available 1-methylpyrazole. The synthesis then proceeds in two key steps:

  • Nitration: Electrophilic nitration at the C4 position of 1-methylpyrazole to yield 1-methyl-4-nitro-1H-pyrazole.

  • Chlorination: Subsequent chlorination at the C3 position to yield the final product.

Q2: What are the best practices for handling the nitrating mixture?

Safety and precision are paramount. The nitrating mixture (concentrated H₂SO₄ and HNO₃) is highly corrosive and the reaction is energetic.

  • Preparation: Always add the nitric acid slowly to the sulfuric acid in an ice bath with continuous stirring. This pre-cooling is essential to manage the heat generated from mixing.

  • Addition: The 1-methylpyrazole should be added dropwise to the cold nitrating mixture. A slow addition rate is critical to maintain temperature control and prevent a runaway reaction.

Q3: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it carefully (e.g., by adding to ice water and extracting with ethyl acetate), and spot the organic extract on a TLC plate.

  • Analysis: Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. Comparing the reaction spot to a standard of the starting material makes monitoring unambiguous.

Q4: Are there any critical safety considerations for this synthesis?

Yes, several hazards must be managed.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reactions: Both the nitration and chlorination steps can be exothermic. Use an ice bath for temperature control and add reagents slowly to prevent the reaction from becoming uncontrollable.

  • Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are corrosive and react violently with water, releasing toxic HCl gas. Handle them with extreme care in a fume hood.

Section 3: Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid via the dropping funnel, ensuring the temperature does not rise above 10°C. Stir for 15 minutes to form the nitrating mixture.

  • Add 1-methylpyrazole dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0°C and 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture slowly over a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • The solid precipitate, 1-methyl-4-nitro-1H-pyrazole, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The product can be used in the next step without further purification if purity is >95% by NMR.

Step 2: Synthesis of this compound
  • Place the dried 1-methyl-4-nitro-1H-pyrazole into a round-bottom flask equipped with a reflux condenser.

  • Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; it must be performed in an efficient fume hood.

  • The crude solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford pure this compound as a solid.

Data Presentation: Reagent Summary Table
StepReagentMolar Eq.CAS NumberKey Parameters
11-Methylpyrazole1.0930-36-9Starting Material
1Sulfuric Acid (98%)Solvent/Cat.7664-93-9Maintain 0-5°C
1Nitric Acid (fuming)1.1 - 1.27697-37-2Add dropwise
21-methyl-4-nitro-1H-pyrazole1.03995-53-7Intermediate
2Phosphorus Oxychloride5.0 - 10.010025-87-3Reflux (110°C), 4-6h

Section 4: Visualizations

Synthetic Pathway

Synthetic_Pathway SM 1-Methylpyrazole reagent1 H₂SO₄ / HNO₃ 0-5°C SM->reagent1 INT 1-Methyl-4-nitro-1H-pyrazole reagent2 POCl₃ Reflux INT->reagent2 PROD This compound reagent1->INT reagent2->PROD

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_nitration Analyze Nitration Step (TLC/NMR of crude) start->check_nitration check_chlorination Analyze Chlorination Step (TLC/NMR of crude) start->check_chlorination check_purification Evaluate Purification Loss start->check_purification sub_nitration Incomplete Reaction or Side Products? check_nitration->sub_nitration sub_chlorination High Starting Material Remaining? check_chlorination->sub_chlorination sub_purification Product in Filtrate or Wash Solvents? check_purification->sub_purification sol_nitration Optimize Temperature Control (Strictly 0-5°C) Verify Reagent Quality sub_nitration->sol_nitration Yes sol_chlorination Increase Reaction Time/Temp Use Stronger Chlorinating Agent sub_chlorination->sol_chlorination Yes sol_purification Re-evaluate Recrystallization Solvent Optimize Chromatography sub_purification->sol_purification Yes

Caption: A logical workflow for diagnosing low product yield.

References

Technical Support Center: Synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Possible Causes:

  • Incomplete Reaction: The nitration may not have gone to completion due to insufficient reaction time, inadequate temperature, or a deactivated nitrating agent.

  • Product Degradation: The target molecule can be sensitive to highly acidic and oxidative conditions, especially at elevated temperatures, leading to decomposition.[1]

  • Formation of Soluble Side Products: Side reactions may be consuming the starting material, leading to products that are lost during workup and purification.

  • Suboptimal Nitrating Conditions: The choice and concentration of the nitrating agent are critical. An improper ratio of nitric acid to sulfuric acid can reduce the concentration of the active nitronium ion (NO₂⁺).[1]

Diagnostic Steps & Solutions:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (1-methyl-3-chloropyrazole). If starting material remains after the expected reaction time, consider extending the duration or slightly increasing the temperature, but not exceeding 10-15°C to avoid degradation.

  • Control Temperature Rigorously: The nitration of pyrazoles is highly exothermic. Maintain a low temperature (0-5°C) during the addition of the nitrating mixture and throughout the reaction. A runaway reaction will drastically lower the yield due to the formation of undesired byproducts and decomposition.

  • Optimize the Nitrating Agent: A standard mixed acid system (HNO₃/H₂SO₄) is typically effective. The concentration of sulfuric acid should be high enough (e.g., >90%) to ensure complete protonation of nitric acid, maximizing the formation of NO₂⁺.[1] For sensitive substrates, consider alternative, milder nitrating reagents.[2][3]

Question 2: My TLC and NMR analysis show multiple products. What are these impurities and how can I avoid them?

The most common impurities are regioisomers resulting from nitration at an undesired position. The primary side product is typically the C5-nitro isomer.

A. The Regioisomeric Side Product: 3-chloro-1-methyl-5-nitro-1H-pyrazole

  • Causality: The pyrazole ring is activated towards electrophilic substitution. The N-methyl group directs electrophiles to the C5 position, while the C3-chloro group (a deactivating ortho-, para-director) directs to the C4 and C5 positions. While C4 is sterically and electronically favored, a significant amount of the C5 isomer can form, particularly under harsh conditions.[4][5][6]

  • Solution:

    • Kinetic Control: Employing lower reaction temperatures (e.g., -5°C to 0°C) favors the formation of the thermodynamically more stable C4-nitro isomer over the C5 isomer.

    • Choice of Solvent: The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses, although this is less common for nitration.

B. Over-Nitration Products

  • Causality: Although the first nitro group is strongly deactivating, forcing conditions (high temperature, large excess of nitrating agent) can lead to the introduction of a second nitro group, resulting in dinitro-pyrazole derivatives.[7]

  • Solution:

    • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess increases the risk of over-nitration.

    • Temperature Management: Strictly maintain low temperatures to prevent the high activation energy barrier for a second nitration from being overcome.

The diagram below illustrates the main reaction pathway and the formation of the key C5-nitro side product.

G Start 1-methyl-3-chloropyrazole Nitration Nitrating Agent (HNO₃/H₂SO₄) Product TARGET PRODUCT This compound Nitration->Product Major Pathway (Favored) SideProduct SIDE PRODUCT 3-chloro-1-methyl-5-nitro-1H-pyrazole Nitration->SideProduct Minor Pathway (Disfavored) Conditions Controlled Temperature (0-5 °C)

Caption: Reaction scheme showing the desired nitration at C4 and the competing side reaction at C5.

Question 3: How can I effectively separate the desired 4-nitro isomer from the 5-nitro isomer?

Separating these regioisomers can be challenging due to their similar physical properties.

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction with ice water, the crude product often precipitates. Filter the solid and wash thoroughly with cold water to remove residual acids.

  • Recrystallization: This is the most effective method. The solubility of the isomers often differs in various solvents.

    • Solvent Screening: Test solvents such as ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. The desired 4-nitro isomer is often less soluble and will crystallize first.

  • Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel chromatography can be employed.

    • Eluent System: A non-polar/polar gradient system, such as Hexane/Ethyl Acetate or Toluene/Ethyl Acetate, is typically effective.

    • Monitoring: Monitor the fractions carefully by TLC to isolate the pure product.

Purification MethodAdvantagesDisadvantages
Recrystallization Scalable, cost-effective, can yield high purity.Requires significant solubility difference between isomers; potential for product loss in the mother liquor.
Column Chromatography Excellent separation for difficult mixtures.Less scalable, time-consuming, requires large volumes of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the nitration of 1-methyl-3-chloropyrazole?

The reaction is an electrophilic aromatic substitution. The key steps are:

  • Generation of the Electrophile: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion. This attack preferentially occurs at the C4 position due to the combined directing effects of the ring substituents.

  • Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Rearomatization: A base (like HSO₄⁻) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product.

Q2: Why is the C4-position the major site of nitration?

The regioselectivity is a result of the electronic and steric influences of the existing substituents:

  • N1-Methyl Group: This group is activating and directs electrophiles to the C5 position.

  • C3-Chloro Group: This is an electron-withdrawing (deactivating) group due to induction, but its lone pairs can participate in resonance, making it an ortho, para-director. In this context, it directs to the C4 and C5 positions. The C4 position is favored because it receives activating resonance contribution from the N2 atom and is less sterically hindered than the C5 position, which is adjacent to the N-methyl group.

The troubleshooting flowchart below can guide your decision-making process when encountering unexpected results.

G Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct CheckSM Starting material remains? LowYield->CheckSM MultiSpots Multiple spots on TLC? ImpureProduct->MultiSpots ExtendRxn Solution: - Extend reaction time - Check nitrating agent quality CheckSM->ExtendRxn Yes Degradation Solution: - Lower reaction temperature - Ensure efficient cooling CheckSM->Degradation No IsomerCheck NMR/MS confirms C5-isomer? MultiSpots->IsomerCheck Yes Purify Purify via Chromatography or Recrystallization MultiSpots->Purify No OverNitration MS shows M+45 peak? IsomerCheck->OverNitration No IsomerSolution Solution: - Lower temperature to -5°C - Purify via recrystallization IsomerCheck->IsomerSolution Yes OverNitrationSolution Solution: - Reduce equivalents of HNO₃ - Maintain strict temp. control OverNitration->OverNitrationSolution Yes OverNitration->Purify No

Caption: A troubleshooting flowchart for diagnosing and solving common synthesis issues.

Q3: Are there any specific safety precautions I should take?

Absolutely. The use of concentrated nitric and sulfuric acids requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the substrate solution, which should be cooled in an ice bath to manage the exothermic reaction.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

References

Technical Support Center: Purification of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-chloro-1-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

I. Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purification is a critical step to ensure the quality and reliability of subsequent reactions. The presence of nitro and chloro functional groups, while making it a versatile reagent, also introduces specific purification challenges.[1] Common issues include the removal of starting materials, regioisomeric impurities, and colored byproducts. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

II. Primary Purification Techniques: Troubleshooting & Optimization

The two most common and effective methods for purifying this compound are recrystallization and column chromatography. This section provides detailed protocols and troubleshooting for each.

A. Recrystallization

Recrystallization is often the first line of approach for purifying solid compounds.[2][3] The principle lies in the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[3]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection : The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution : In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude material until it completely dissolves.

  • Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Drying : Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are some solutions:

  • Increase Solvent Volume: Add more of the hot solvent to lower the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container can help.

  • Change Solvent System: Experiment with a different solvent or a mixed-solvent system. For pyrazole compounds, a common technique is to dissolve the compound in a hot "good" solvent (e.g., ethanol, methanol) and then add a hot "anti-solvent" (e.g., water) until turbidity appears, followed by slow cooling.[4]

  • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[4]

Q2: The yield from recrystallization is very low. How can I improve it?

A2: Low yield can be due to several factors:

  • Excess Solvent: Using too much hot solvent will keep more of your product in the mother liquor upon cooling. Use the minimum amount necessary for dissolution.[4]

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature Crystallization: If crystals form too quickly during hot filtration, you may be losing product. Ensure your filtration apparatus is pre-heated.

Q3: How can I remove colored impurities effectively?

A3: Activated charcoal is effective for adsorbing colored impurities.[4] However, use it sparingly as it can also adsorb your desired product, reducing the yield.[4]

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemSuitability for this compoundNotes
Ethanol/WaterHighA good starting point for mixed-solvent recrystallization.[4][5]
IsopropanolModerate to HighOften a good single solvent for polar compounds.
Ethyl Acetate/HexaneModerateAnother effective mixed-solvent system.[4]
DioxaneLow to ModerateCan be used, but may require specific conditions.[6]
B. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7]

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase Preparation : Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing : Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution : Run the eluent through the column, collecting fractions.

  • Monitoring : Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Evaporation : Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Q1: My compound is not moving off the baseline on the TLC plate.

A1: This indicates the eluent system is not polar enough. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

Q2: The separation between my product and an impurity is poor.

A2:

  • Optimize Eluent System: Experiment with different solvent systems. Sometimes, a less polar eluent run over a longer time can improve separation.

  • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina. For basic compounds like some pyrazoles, deactivating the silica gel with triethylamine can be beneficial.[5]

  • Column Dimensions: A longer, narrower column can improve the separation of closely eluting compounds.

Q3: My compound appears to be decomposing on the column.

A3: Some nitro compounds can be sensitive to the acidic nature of silica gel.

  • Neutralize Silica: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.[5]

  • Use Alumina: Neutral alumina can be a good alternative stationary phase.[5]

  • Work Quickly: Minimize the time the compound spends on the column.

Visualization of the Purification Workflow

Caption: General purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: For the pure compound, the expected 1H NMR spectrum in CDCl3 should show a singlet for the pyrazole proton at approximately δ 8.16 ppm and a singlet for the methyl protons at around δ 3.94 ppm.[8]

Q2: What safety precautions should be taken when handling this compound?

A2: this compound, like many nitro compounds, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12][13] Avoid inhalation of dust and contact with skin and eyes.[9][10][11][12]

Q3: How can I assess the purity of the final product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: Can this compound be purified by distillation?

A4: Due to the presence of the nitro group, this compound is likely to be thermally unstable and may decompose upon heating to its boiling point. Therefore, distillation is generally not a recommended purification method.

IV. Concluding Remarks

The successful purification of this compound is achievable with careful selection of techniques and optimization of conditions. This guide provides a foundation for troubleshooting common issues. Remember that each reaction is unique, and some level of empirical optimization will always be necessary.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step electrophilic substitution on the 1-methylpyrazole core. The most logical and efficient pathway involves:

  • Nitration of 1-methylpyrazole: This step introduces the nitro group at the C4 position of the pyrazole ring.

  • Chlorination of 1-methyl-4-nitropyrazole: The subsequent chlorination step introduces the chlorine atom at the C3 position.

This sequence is favored due to the directing effects of the substituents. The initial nitration of 1-methylpyrazole is highly regioselective for the 4-position. The subsequent chlorination of 1-methyl-4-nitropyrazole is then directed to the 3-position. The alternative route, chlorination followed by nitration, is less favorable as it can lead to a mixture of isomers.

Below is a workflow diagram illustrating the recommended synthetic pathway.

Synthetic Workflow 1-Methylpyrazole 1-Methylpyrazole Nitration Nitration 1-Methylpyrazole:e->Nitration:w HNO₃ / Ac₂O or (CF₃CO)₂O 1-Methyl-4-nitropyrazole 1-Methyl-4-nitropyrazole Nitration:e->1-Methyl-4-nitropyrazole:w Chlorination Chlorination 1-Methyl-4-nitropyrazole:e->Chlorination:w SO₂Cl₂ or TCCA This compound This compound Chlorination:e->this compound:w

Caption: Recommended synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What is the optimal synthetic route to obtain this compound with high purity?

A1: The recommended and most regioselective route is a two-step synthesis starting with the nitration of 1-methylpyrazole to yield 1-methyl-4-nitropyrazole, followed by the chlorination of this intermediate. Electrophilic nitration of 1-methylpyrazole preferentially occurs at the 4-position of the pyrazole ring. Subsequent chlorination of 1-methyl-4-nitropyrazole then selectively yields the desired this compound.

Q2: What are the most common side products I should be aware of?

A2: The formation of side products is a common challenge. Key potential impurities include:

  • Isomeric products: If the alternative synthetic route (chlorination then nitration) is attempted, you may form other isomers such as 5-chloro-1-methyl-4-nitro-1H-pyrazole.

  • Di-substituted products: Over-chlorination can lead to the formation of dichlorinated pyrazoles. Similarly, though less common in this specific sequence, di-nitrated products could potentially form under harsh nitrating conditions.

  • Unreacted starting materials: Incomplete reactions will result in the presence of 1-methylpyrazole or 1-methyl-4-nitropyrazole in your final product.

Q3: How can I effectively monitor the progress of my reactions?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of both the nitration and chlorination steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Visualization under UV light is typically sufficient for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in the Nitration of 1-Methylpyrazole

Symptoms:

  • TLC analysis shows a significant amount of unreacted 1-methylpyrazole.

  • The isolated yield of 1-methyl-4-nitropyrazole is below expectations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Scientific Rationale
Insufficiently strong nitrating agent. Use a more potent nitrating mixture. A combination of nitric acid with trifluoroacetic anhydride is generally more effective than nitric acid alone or with acetic anhydride.[1][2]Trifluoroacetic anhydride is a stronger activating agent for nitric acid, leading to a higher concentration of the active nitronium ion (NO₂⁺) electrophile.
Reaction temperature is too low. Gradually increase the reaction temperature while carefully monitoring the reaction by TLC. A common temperature range for this nitration is 0 °C to room temperature.Electrophilic aromatic substitution reactions are temperature-dependent. Increasing the temperature can enhance the reaction rate.
Inadequate reaction time. Extend the reaction time and monitor the consumption of the starting material by TLC until no further conversion is observed.Some nitration reactions may require longer periods to reach completion, especially if milder conditions are used.
Moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can compete with nitric acid for the activating agent and can also quench the nitronium ion, thereby reducing the efficiency of the nitration.
Problem 2: Formation of Multiple Products in the Chlorination Step

Symptoms:

  • TLC or GC-MS analysis of the crude product shows multiple spots/peaks, indicating a mixture of chlorinated products.

  • Difficulty in purifying the desired this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Scientific Rationale
Over-chlorination. Use a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA)).[3] Add the chlorinating agent dropwise at a low temperature to control the reaction.The pyrazole ring is susceptible to multiple chlorinations. Controlling the stoichiometry and rate of addition of the chlorinating agent minimizes the formation of di- and tri-chlorinated byproducts.
Unfavorable reaction temperature. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the chlorinating agent and throughout the reaction.Higher temperatures can increase the rate of side reactions, including over-chlorination and potential decomposition of the starting material or product.
Incorrect choice of chlorinating agent. Sulfuryl chloride is a common and effective reagent for this transformation. TCCA can also be used and is often considered a milder and safer alternative.[3]The reactivity of the chlorinating agent can influence the selectivity of the reaction. A less reactive agent may provide better control and reduce the formation of multiple products.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The isolated product is an oil or a low-melting solid with a broad melting point range.

  • NMR or other analytical techniques indicate the presence of persistent impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Scientific Rationale
Presence of isomeric impurities. If isomers are present, column chromatography on silica gel is the most effective purification method. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.Isomers often have very similar physical properties, making separation by recrystallization difficult. Chromatography provides a more powerful separation based on differences in polarity.
Residual starting material or intermediate. If the reaction was incomplete, purification by column chromatography is recommended. Alternatively, a carefully chosen recrystallization solvent can sometimes selectively precipitate the desired product.Unreacted starting materials and intermediates will have different polarities from the final product, allowing for their separation.
Formation of tar or polymeric byproducts. Ensure the reaction is not overheated and that the work-up procedure is performed promptly after the reaction is complete. A pre-purification step, such as filtering the crude product through a short plug of silica gel, can help remove baseline impurities before final purification.Harsh reaction conditions can lead to the formation of complex, high-molecular-weight byproducts that can interfere with purification.

IV. Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments. Note: These are starting points and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-Methyl-4-nitropyrazole

Nitration_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification Start Dissolve 1-methylpyrazole in a suitable solvent (e.g., trifluoroacetic anhydride). Cool Cool the solution to 0 °C in an ice bath. Start->Cool Add_Nitric_Acid Add concentrated nitric acid dropwise while maintaining the temperature at 0 °C. Cool->Add_Nitric_Acid Stir Allow the reaction to warm to room temperature and stir for several hours. Add_Nitric_Acid->Stir Monitor Monitor the reaction progress by TLC. Stir->Monitor Quench Carefully pour the reaction mixture onto crushed ice. Monitor->Quench Neutralize Neutralize with a base (e.g., sodium bicarbonate solution). Quench->Neutralize Extract Extract the product with an organic solvent (e.g., ethyl acetate). Neutralize->Extract Dry_Concentrate Dry the organic layer, filter, and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify the crude product by column chromatography or recrystallization. Dry_Concentrate->Purify

Caption: Step-by-step protocol for the nitration of 1-methylpyrazole.

Protocol 2: Synthesis of this compound

Chlorination_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification Start Dissolve 1-methyl-4-nitropyrazole in a suitable solvent (e.g., chloroform or dichloromethane). Cool Cool the solution to 0 °C. Start->Cool Add_Chlorinating_Agent Add the chlorinating agent (e.g., sulfuryl chloride) dropwise. Cool->Add_Chlorinating_Agent Stir Stir the reaction mixture at room temperature or gentle heating. Add_Chlorinating_Agent->Stir Monitor Monitor the reaction progress by TLC. Stir->Monitor Quench Quench the reaction with water or a saturated sodium bicarbonate solution. Monitor->Quench Separate_Layers Separate the organic layer. Quench->Separate_Layers Wash Wash the organic layer with brine. Separate_Layers->Wash Dry_Concentrate Dry the organic layer, filter, and concentrate in vacuo. Wash->Dry_Concentrate Purify Purify the crude product by column chromatography or recrystallization. Dry_Concentrate->Purify

Caption: Step-by-step protocol for the chlorination of 1-methyl-4-nitropyrazole.

V. Data Summary for Reaction Optimization

The following table provides a summary of typical reaction conditions that can be used as a starting point for optimization.

Parameter Nitration of 1-Methylpyrazole Chlorination of 1-Methyl-4-nitropyrazole
Starting Material 1-Methylpyrazole1-Methyl-4-nitropyrazole
Reagent HNO₃ / (CF₃CO)₂OSulfuryl chloride (SO₂Cl₂)
Molar Ratio (Reagent:SM) 1.1 : 11.1 : 1
Solvent Trifluoroacetic anhydrideChloroform or Dichloromethane
Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 2 - 6 hours1 - 4 hours
Typical Yield 70 - 85%60 - 75%

VI. References

  • Smolecule. 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. --INVALID-LINK--

  • Guidechem. What are the applications and synthesis of 1-METHYL-4-NITROPYRAZOLE?--INVALID-LINK--

  • Benchchem. Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. --INVALID-LINK--

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. --INVALID-LINK--

  • PrepChem. Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. --INVALID-LINK--

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. --INVALID-LINK--

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. --INVALID-LINK--

  • ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. --INVALID-LINK--

  • YouTube. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?--INVALID-LINK--

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). --INVALID-LINK--

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. --INVALID-LINK--

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. --INVALID-LINK--

  • Quora. Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?--INVALID-LINK--

  • ResearchGate. Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. --INVALID-LINK--

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. --INVALID-LINK--

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. --INVALID-LINK--

  • RSC Publishing. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. --INVALID-LINK--

  • SlideShare. Pyrazole. --INVALID-LINK--

  • MDPI. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. --INVALID-LINK--

  • Vedantu. Chlorobenzene is o p directing in electrophilic substitution class 12 chemistry CBSE. --INVALID-LINK--

  • Google Patents. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. --INVALID-LINK--

  • NIH. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. --INVALID-LINK--

  • ResearchGate. Nitration of isomeric (chlorophenyl)azasydnones. --INVALID-LINK--

  • ResearchGate. Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. --INVALID-LINK--

  • ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. --INVALID-LINK--

  • PubChem. 1-methyl-4-nitro-1H-pyrazole. --INVALID-LINK--

  • ResearchGate. Nitropyrazoles. --INVALID-LINK--

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. --INVALID-LINK--

  • PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. --INVALID-LINK--

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. --INVALID-LINK--

  • ResearchGate. Direct nitration of five membered heterocycles. --INVALID-LINK--

  • RSC Publishing. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. --INVALID-LINK--

  • PubChem. 1,3,5-Trimethyl-4-nitro-1H-pyrazole. --INVALID-LINK--

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in heterocyclic chemistry: controlling regioselectivity in the synthesis of substituted pyrazoles. Here, we move beyond simple protocols to explain the underlying principles that govern your reaction's outcome, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Troubleshooting Guide: From Mixed Isomers to a Single Product

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. What are the primary factors controlling the outcome?

Answer: The formation of two different regioisomers is a classic problem in pyrazole synthesis, particularly in the Knorr synthesis.[1][2] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to a product mixture that is often difficult to separate.[1] The outcome of this competition is governed by a delicate balance of three main factors:

  • Electronic Effects: This relates to the relative electrophilicity of the two carbonyl carbons. A carbonyl carbon adjacent to a strong electron-withdrawing group (like a trifluoromethyl group, -CF₃) will be more electron-deficient and thus a "harder" electrophilic center, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: This involves the steric hindrance around each carbonyl group and on the hydrazine itself. A bulky substituent on either the dicarbonyl or the hydrazine will physically obstruct the approach of the nucleophile, directing the attack towards the less hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and easily adjustable parameter. Factors such as pH, solvent, and temperature can dramatically influence which regioisomer is favored.[1][2] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral conditions.[1][3]

Question 2: I am getting a poor regioisomeric ratio. How can I modify my reaction to favor a single product?

Answer: If your reaction lacks selectivity, the most effective troubleshooting approach is a systematic modification of the reaction conditions.

  • pH Adjustment: The acidity or basicity of the reaction medium is a powerful tool.

    • Acid Catalysis: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, or even glacial acetic acid) is a standard practice in the Knorr synthesis.[3][4][5] The acid protonates a carbonyl group, activating it for attack. Furthermore, in substituted hydrazines (like methylhydrazine), the pH determines which nitrogen atom is the more potent nucleophile. Under acidic conditions, the more substituted nitrogen (N1) is less basic and more nucleophilic (the "alpha-effect"), often directing the initial attack.

    • Base Catalysis: In some cases, a basic medium can promote the formation of an enolate from the dicarbonyl compound, altering the reaction pathway and potentially improving selectivity.

  • Solvent Screening: The choice of solvent is crucial and often underestimated. If you are using a standard protic solvent like ethanol, which frequently yields mixtures, consider switching to fluorinated alcohols.[6]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, often pushing ratios to >99:1 in favor of a single isomer.[6] These solvents can stabilize intermediates through hydrogen bonding and alter the reaction kinetics to favor one pathway over the other.

The following diagram illustrates the decision process for optimizing regioselectivity.

G start Start: Poor Regioselectivity Observed cond Modify Reaction Conditions start->cond ph Adjust pH cond->ph Primary Control solvent Change Solvent cond->solvent Secondary Control acid Add Catalytic Acid (e.g., HCl, AcOH) ph->acid Yes base Add Base (e.g., NaOAc) ph->base No ethanol Current Solvent: Ethanol/Methanol? solvent->ethanol analyze Analyze Regioisomeric Ratio (NMR, LC-MS) acid->analyze base->analyze fluoro Switch to Fluorinated Alcohol (TFE or HFIP) ethanol->fluoro Yes fluoro->analyze

Caption: Workflow for optimizing reaction regioselectivity.

Frequently Asked Questions (FAQs)

Question 3: How can I reliably determine the structure of my pyrazole regioisomers?

Answer: Unambiguous structural assignment is critical. While 1D ¹H NMR is a good starting point, it is often insufficient to distinguish between regioisomers. Advanced 2D NMR techniques are the gold standard for this purpose.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful technique. It shows correlations between protons and carbons that are 2 or 3 bonds away. For a 1-substituted pyrazole, a key correlation will be the ³J coupling between the protons of the N1-substituent (e.g., N-CH₃) and the C5 carbon of the pyrazole ring. The presence of this correlation definitively identifies the isomer.[7]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between atoms that are close in space. For example, a NOESY spectrum might show a spatial correlation between the N1-methyl group protons and the proton on the C5-substituent, confirming their proximity.[7]

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are different for each regioisomer. By comparing the observed chemical shifts to literature values or computational predictions, one can often assign the structure.[8]

TechniqueKey Information ProvidedWhen to Use
1D ¹H NMR Initial assessment of product purity and proton environment.Always, as a first step.
¹³C NMR Chemical shifts of ring carbons (C3 vs. C5) can be diagnostic.[8]When reference spectra are available.
2D HMBC Unambiguous connectivity via ³J(H,C) coupling (e.g., N-CH₃ protons to C5).[7]Gold standard for definitive proof of structure.
2D NOESY Shows through-space proximity of substituents on N1 and C5.[7]Confirmatory tool, supports HMBC data.
X-Ray Crystallography Absolute structural proof if a suitable crystal can be obtained.When NMR data is ambiguous or for publication.
Question 4: What is the general mechanism, and where does the regioselectivity arise?

Answer: The reaction of a 1,3-dicarbonyl with a substituted hydrazine proceeds through a sequence of condensation and cyclization steps. The regioselectivity is determined in the very first step of the reaction.

Let's consider the reaction of methylhydrazine (H₂N-NHCH₃) with an unsymmetrical dicarbonyl (R¹-CO-CH₂-CO-R²).

  • Initial Nucleophilic Attack: Methylhydrazine has two non-equivalent nitrogen atoms: the unsubstituted -NH₂ (N2) and the substituted -NHCH₃ (N1). The -NH₂ group is generally more nucleophilic due to less steric hindrance and electronic donation from the methyl group. It can attack either the Cα (next to R¹) or the Cβ (next to R²) carbonyl.

  • Two Competing Pathways:

    • Pathway A: The -NH₂ group attacks the Cα carbonyl. This leads to an intermediate hydrazone, which then undergoes intramolecular cyclization by the attack of the -NHCH₃ group onto the Cβ carbonyl. This forms the 1,5-disubstituted pyrazole .

    • Pathway B: The -NH₂ group attacks the Cβ carbonyl. Subsequent cyclization by the -NHCH₃ group onto the Cα carbonyl forms the 1,3-disubstituted pyrazole .

The final product ratio depends on the relative rates of the initial attack at Cα versus Cβ. This initial step is influenced by the steric and electronic nature of R¹ and R² and the reaction conditions.

G cluster_0 Reactants cluster_1 Initial Attack (Regiodetermining Step) cluster_2 Intermediates & Products dicarbonyl R1-CO-CH2-CO-R2 attack_alpha Attack at Cα dicarbonyl->attack_alpha attack_beta Attack at Cβ dicarbonyl->attack_beta hydrazine H2N-NH-CH3 hydrazine->attack_alpha hydrazine->attack_beta intermediate_A Hydrazone A attack_alpha->intermediate_A intermediate_B Hydrazone B attack_beta->intermediate_B product_A Product A (1,5-isomer) intermediate_A->product_A Cyclization product_B Product B (1,3-isomer) intermediate_B->product_B Cyclization

Caption: Competing pathways in pyrazole synthesis.

Protocol: Regioselective Synthesis Using Fluorinated Solvents

This protocol provides a method for synthesizing a 1,5-disubstituted pyrazole, leveraging the high regioselectivity imparted by a fluorinated solvent.[6]

Objective: To synthesize 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.2 M. Stir the mixture until the dicarbonyl is fully dissolved.

  • Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization:

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity.

    • Run a 2D HMBC experiment to confirm the regiochemistry by observing the correlation between the N-methyl protons and the C5-carbon. The expected major isomer is the one where the more nucleophilic -NH₂ of methylhydrazine attacks the more electrophilic trifluoromethyl-ketone.

References

Technical Support Center: Byproduct Formation in Nitropyrazole Synthesis and Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitropyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitropyrazole synthesis, with a specific focus on the formation and removal of common byproducts. The information provided herein is a synthesis of established protocols and field-proven insights to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nitropyrazole synthesis?

A1: The most frequently encountered byproducts in nitropyrazole synthesis are regioisomers, over-nitrated products, and residual starting materials or intermediates. The formation of regioisomers is a significant challenge, especially when using unsymmetrical precursors.[1][2] Over-nitration, leading to di- or tri-nitrated pyrazoles, can occur under harsh nitrating conditions.[3] Incomplete reactions can leave unreacted starting pyrazole or N-nitropyrazole intermediates in the final product mixture.[1][3]

Q2: What causes the formation of regioisomers during the nitration of pyrazoles?

A2: Regioisomer formation is a consequence of the electronic properties of the pyrazole ring and the nature of the substituents present. The pyrazole ring has multiple positions susceptible to electrophilic attack by the nitronium ion (NO₂⁺). The directing influence of existing substituents on the pyrazole ring dictates the position of nitration. For instance, the nitration of N-substituted pyrazoles can lead to different isomers compared to the nitration of unsubstituted pyrazole.[4][5] The choice of nitrating agent and reaction conditions, such as temperature and acid concentration, also plays a crucial role in controlling regioselectivity.[3][6]

Q3: How can I minimize the formation of over-nitrated byproducts?

A3: To minimize over-nitration, it is crucial to carefully control the reaction conditions. This includes using a stoichiometric amount of the nitrating agent, maintaining a low reaction temperature, and monitoring the reaction progress closely.[7] Using milder nitrating agents, such as acetyl nitrate or N-nitropyrazole-based reagents, can also offer better selectivity for mono-nitration.[8][9] Stepwise nitration, where the desired mono-nitrated product is isolated before any subsequent nitration attempts, can also be an effective strategy.

Q4: My final product is a stubborn yellow/orange oil, even after initial workup. What could be the cause?

A4: The persistent color in your product is often due to the presence of colored impurities, which can arise from side reactions involving the hydrazine starting material or the formation of nitro-containing byproducts.[1] In some cases, these impurities may be polymeric in nature. Purification techniques such as column chromatography with deactivated silica gel or recrystallization from a suitable solvent system are often necessary to remove these colored impurities.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during nitropyrazole synthesis.

Issue 1: Presence of Multiple Spots on TLC, Indicating a Mixture of Regioisomers

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis of the crude product shows multiple spots with close Rf values.

  • ¹H NMR spectrum of the crude product displays multiple sets of peaks, indicating the presence of more than one isomer.[1]

Root Cause Analysis: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][11] The nitration of substituted pyrazoles can also lead to a mixture of isomers due to competing directive effects of the substituents.[4]

Corrective and Preventive Actions:

Workflow for Regioisomer Separation

cluster_0 Identification cluster_1 Separation cluster_2 Verification a Crude product with multiple TLC spots b Characterize by NMR and MS a->b Confirm isomers c Column Chromatography (Silica Gel) b->c Primary method d Fractional Recrystallization b->d If chromatography fails e Preparative HPLC b->e For difficult separations f Analyze individual fractions by TLC c->f d->f e->f g Characterize pure isomers (NMR, MS) f->g

Caption: Workflow for the separation and verification of regioisomers.

Detailed Protocols:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice. For basic pyrazole compounds that may interact strongly with acidic silica, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss.[10]

    • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by preliminary TLC analysis.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

      • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

      • Begin elution with the non-polar solvent, gradually increasing the polarity.

      • Collect fractions and monitor by TLC to identify the separated isomers.[2]

      • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

  • Fractional Recrystallization:

    • This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent.

    • Procedure:

      • Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly. The less soluble isomer will crystallize out first.

      • Filter the crystals and concentrate the mother liquor to obtain the more soluble isomer.

      • Repeat the process as necessary to achieve the desired purity.

Issue 2: Over-Nitration Leading to Di- or Tri-nitrated Byproducts

Symptoms:

  • Mass spectrometry (MS) analysis shows peaks corresponding to the addition of two or more nitro groups to the starting pyrazole.

  • The isolated product has a significantly different melting point and spectroscopic data compared to the expected mono-nitrated product.

Root Cause Analysis: Over-nitration occurs when the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent) or the reaction time is too long.[3] The presence of activating groups on the pyrazole ring can also increase its susceptibility to multiple nitrations.

Corrective and Preventive Actions:

Table 1: Nitration Conditions and Expected Outcomes

Nitrating AgentTemperatureTypical OutcomeRisk of Over-nitration
HNO₃/H₂SO₄50-90°CMono- or di-nitrationHigh[6]
Fuming HNO₃/Fuming H₂SO₄50°CMono-nitrationModerate[6]
HNO₃/Acetic Anhydride0-25°CN-nitration followed by rearrangementLow to Moderate[5]
N-Nitropyrazole Reagents80-100°CMono-nitrationLow[8]

Experimental Protocol for Controlled Mono-nitration:

This protocol utilizes a milder nitrating agent to favor the formation of the mono-nitrated product.

  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a flask cooled in an ice bath, slowly add acetic anhydride to fuming nitric acid with stirring. Maintain the temperature below 10°C.

  • Nitration Reaction:

    • Dissolve the starting pyrazole in a suitable solvent (e.g., acetic acid).

    • Cool the pyrazole solution in an ice bath.

    • Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the temperature does not exceed 15°C.

    • Monitor the reaction by TLC. Once the starting material is consumed, proceed to the workup.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Issue 3: Incomplete Reaction and/or Presence of N-Nitropyrazole Intermediate

Symptoms:

  • TLC and NMR analysis indicate the presence of the starting pyrazole.

  • In syntheses proceeding through an N-nitropyrazole intermediate, this species may be detected in the crude product.[3]

Root Cause Analysis: Incomplete reactions can result from insufficient reaction time, low temperature, or inadequate mixing, especially in larger-scale reactions.[12] The stability of the N-nitropyrazole intermediate can vary, and its rearrangement to the C-nitrated product may require specific conditions (e.g., thermal or acid catalysis).[3][13]

Corrective and Preventive Actions:

Logical Flow for Optimizing Reaction Completion

cluster_0 Diagnosis cluster_1 Optimization cluster_2 Purification a Incomplete reaction (TLC/NMR) b Increase reaction time a->b c Increase reaction temperature a->c d Ensure efficient stirring a->d e Check reagent stoichiometry a->e f Purify by column chromatography b->f c->f d->f e->f g Purify by recrystallization f->g If needed

Caption: Troubleshooting workflow for incomplete nitropyrazole synthesis.

Purification Strategy: Acid-Base Extraction

This method is effective for separating the desired nitropyrazole from non-basic impurities and unreacted starting materials.

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Acid Extraction: Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic pyrazole will move to the aqueous layer as its protonated salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or concentrated ammonia solution) until the solution is basic and the nitropyrazole precipitates.

  • Isolation: Filter the precipitated product, wash with cold water, and dry.

References

Troubleshooting low conversion rates in pyrazole coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis and troubleshoot common issues leading to low conversion rates. Our goal is to provide you with the expertise and practical guidance necessary to optimize your reactions and achieve your desired outcomes.

Introduction to Pyrazole Coupling

Pyrazole moieties are fundamental building blocks in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The synthesis of substituted pyrazoles often relies on coupling reactions, which, while powerful, can be susceptible to various factors that diminish yield and purity. This guide addresses the most frequently encountered challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in my pyrazole coupling reaction?

Low conversion rates can typically be traced back to a few key areas: suboptimal reaction conditions (temperature, time), inappropriate choice of catalyst, base, or solvent, poor quality of starting materials, or the presence of interfering functional groups on your substrates. Inadequate inert atmosphere (presence of oxygen or moisture) can also significantly hinder the reaction progress, particularly in metal-catalyzed couplings.

Q2: How do I choose the right catalyst and ligand for my specific substrates?

The choice of catalyst and ligand is critical and highly substrate-dependent. For Suzuki-type couplings to form C-C bonds with pyrazoles, palladium-based catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. Electron-rich, bulky phosphine ligands often improve catalytic activity for challenging substrates. It is often necessary to screen a small panel of catalysts and ligands to identify the optimal combination for your specific reaction.

Q3: Can the choice of base significantly impact my reaction?

Absolutely. The base plays a crucial role in several steps of the catalytic cycle, including the transmetalation step in Suzuki couplings or the deprotonation of the pyrazole nitrogen in N-arylation reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base are important considerations. For instance, a stronger base might be required for less reactive substrates, but it could also promote undesired side reactions. The choice often depends on the pKa of the pyrazole NH and the specific coupling partners.

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to diagnosing and resolving issues with pyrazole coupling reactions.

Issue 1: Reaction Stalls or Fails to Initiate

You've set up your reaction, but TLC or LC-MS analysis shows only starting materials, even after several hours.

Initial Diagnosis Workflow

Start Reaction Stall (No Product Formation) Inert Verify Inert Atmosphere Start->Inert Degas properly? Reagents Check Reagent Quality (Purity, Activity) Inert->Reagents Yes Success Reaction Proceeds Inert->Success Issue Found (O₂/H₂O) Temp Increase Temperature Incrementally Reagents->Temp Yes Reagents->Success Issue Found (Degradation) Catalyst Screen Alternative Catalysts/Ligands Temp->Catalyst No Improvement Temp->Success Issue Found (Activation Energy) Solvent Evaluate Solvent (Polarity, BP) Catalyst->Solvent Still Stalled Catalyst->Success Issue Found (Poor Activity) Solvent->Success Problem Solved

Caption: Initial troubleshooting workflow for stalled pyrazole coupling reactions.

In-Depth Analysis and Solutions:

  • Problem: Inadequate Inert Atmosphere: Many coupling reactions, especially those using palladium catalysts, are highly sensitive to oxygen, which can oxidize the active catalyst species. Moisture can hydrolyze starting materials or reagents.

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. All glassware should be oven- or flame-dried before use. Maintain a positive pressure of inert gas throughout the reaction.

  • Problem: Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be poisoned by impurities.

    • Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its in-situ reduction. Consider adding a small amount of a reducing agent if necessary. If catalyst poisoning is suspected, purify your starting materials. It is often beneficial to screen a different catalyst/ligand system. For instance, if a Pd/phosphine-based system fails, a palladium-NHC (N-heterocyclic carbene) catalyst might offer a viable alternative due to its different electronic properties and stability.

  • Problem: Insufficient Thermal Energy: The activation energy for a key step in the catalytic cycle (e.g., oxidative addition) may not be met at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction for product formation and the appearance of any degradation products. Be mindful of the solvent's boiling point. If a higher temperature is needed, you may need to switch to a higher-boiling point solvent.

Issue 2: Incomplete Conversion - Reaction Stalls at ~50-70%

The reaction proceeds initially but then stops, leaving a significant amount of starting material unreacted.

Potential Causes and Solutions Table

Potential Cause Explanation Recommended Action
Catalyst Decomposition The active catalyst species is not stable under the reaction conditions over the entire reaction time, leading to a decrease in the effective catalyst concentration.1. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).2. Switch to a more robust ligand that offers better stabilization to the metal center.3. Consider a slow-addition protocol for one of the reagents to maintain a low concentration of potentially catalyst-poisoning species.
Product Inhibition The newly formed pyrazole product may coordinate strongly to the catalyst's active site, preventing further turnover.1. Try to run the reaction at a more dilute concentration.2. If feasible, see if the product can be precipitated or extracted from the reaction mixture as it forms.
Reagent Instability/Side Reactions One of the coupling partners (e.g., a boronic acid in a Suzuki coupling) may be degrading under the reaction conditions (e.g., protodeborylation).1. Verify the stability of your reagents under the reaction conditions independently.2. Use freshly prepared or purified reagents.3. For boronic acids, ensure the base is not excessively strong or the temperature too high, as this can promote decomposition.
Equilibrium Reached In some cases, the reaction may be reversible and has simply reached equilibrium.1. Attempt to remove one of the byproducts to drive the reaction forward (Le Châtelier's principle). For example, if water is a byproduct, adding molecular sieves can be effective.
Issue 3: Formation of Significant Byproducts

Your desired product is formed, but it is accompanied by one or more major byproducts, complicating purification and lowering the isolated yield.

Common Byproducts and Their Mitigation

  • Homocoupling of Starting Materials: This is particularly common with organometallic reagents like boronic acids (in Suzuki reactions) or organozinc reagents (in Negishi reactions). It arises from a side reaction where two molecules of the organometallic reagent couple with each other.

    • Mechanistic Insight: Homocoupling is often promoted by the presence of oxygen or by reaction conditions that favor the transmetalation of two organometallic fragments to the metal center before reductive elimination with the second coupling partner can occur.

    • Mitigation Strategy:

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.

      • Ligand Choice: Use bulky ligands which can sterically hinder the formation of the homocoupled intermediate.

      • Controlled Addition: Add the organometallic reagent slowly to the reaction mixture to keep its instantaneous concentration low.

  • Protodeborylation (in Suzuki Reactions): The boronic acid reacts with a proton source (like trace water) to be replaced by a hydrogen atom, effectively destroying the starting material.

    • Mechanistic Insight: This side reaction is often base-catalyzed and accelerated at higher temperatures.

    • Mitigation Strategy:

      • Use anhydrous solvents and reagents.

      • Choose a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a non-aqueous base.

      • Run the reaction at the lowest effective temperature.

Troubleshooting Workflow for Byproduct Formation

Start Significant Byproduct Formation Identify Identify Byproduct Structure (MS, NMR) Start->Identify Homocoupling Homocoupling Detected Identify->Homocoupling e.g., Ar-Ar Decomposition Starting Material Decomposition Detected Identify->Decomposition e.g., Protodeborylation Action1 Improve Inert Atmosphere Use Bulky Ligand Slow Reagent Addition Homocoupling->Action1 Action2 Use Anhydrous Solvents Lower Temperature Use Milder Base Decomposition->Action2 Result Byproduct Minimized Action1->Result Action2->Result

Caption: Logical workflow for addressing common byproduct formation in coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction (Suzuki Coupling)

This protocol is designed to test the viability of a coupling reaction on a small scale before committing to a larger scale synthesis.

  • Preparation: To a 4 mL vial equipped with a magnetic stir bar, add the pyrazole halide (0.1 mmol, 1.0 equiv.), the boronic acid or ester (0.12 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1, 1.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction for the intended duration (e.g., 12-24 h). Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up (for analysis): Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate for analysis.

Technical Support Center: Scaling Up the Synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and safe execution of your synthetic protocols.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical pathway involves the initial formation of the 1-methylpyrazole ring, followed by sequential electrophilic aromatic substitution reactions: chlorination and nitration. The order of these final two steps can be critical in achieving the desired regioselectivity and avoiding the formation of unwanted isomers.

Below is a generalized workflow for the synthesis, which will be elaborated upon in the troubleshooting sections.

Synthesis_Workflow A 1. Pyrazole Ring Formation B 2. Chlorination A->B  1-Methylpyrazole   C 3. Nitration B->C  3-Chloro-1-methylpyrazole   D Purification C->D  Crude Product   E Final Product D->E  Pure this compound   Nitration_Safety cluster_0 Pre-Reaction cluster_1 During Reaction cluster_2 Post-Reaction A Risk Assessment B Proper PPE A->B C Fume Hood & Ventilation B->C D Emergency Equipment Ready C->D E Strict Temperature Control F Slow Reagent Addition E->F G Constant Monitoring F->G H Careful Quenching I Proper Waste Disposal H->I

Stability issues of 3-chloro-1-methyl-4-nitro-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for 3-chloro-1-methyl-4-nitro-1H-pyrazole. This molecule is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility is derived from the reactive sites on its pyrazole core, which is functionalized with both an electron-withdrawing nitro group and a labile chloro group. While the pyrazole ring itself is known for its aromaticity and general stability, these functional groups introduce specific stability considerations that researchers must manage to ensure experimental reproducibility and success.[2][3]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common stability issues encountered when working with this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can compromise the stability of this compound in solution?

A1: The stability of the compound is primarily influenced by four factors: the solvent system, pH, presence of nucleophiles, and exposure to light.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions, slowly displacing the chloro group. Aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) are generally preferred for long-term storage.[4]

  • pH: The compound is most stable in neutral or slightly acidic conditions. Basic conditions significantly accelerate the rate of hydrolysis and can promote other degradation pathways.

  • Nucleophiles: The chloro group at the C3 position is susceptible to nucleophilic aromatic substitution (SNAr). Reagents containing thiol (e.g., DTT, glutathione), amine, or hydroxide groups will react with the compound, leading to its degradation.

  • Light: While many pyrazoles are robust, some derivatives, particularly those with extensive conjugation or specific substituents, can be sensitive to UV light.[5] As a best practice, solutions should be protected from light.

Q2: I need to prepare a stock solution. What solvent do you recommend and at what temperature should it be stored?

A2: For maximum stability, we recommend preparing stock solutions in anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are non-nucleophilic and will not participate in the displacement of the chloro group.

  • Recommended Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality: Freezing the solution minimizes the kinetic energy of molecules, dramatically slowing down any potential degradation reactions. Aliquoting prevents contamination and the introduction of atmospheric moisture, which could initiate hydrolysis upon thawing.

Q3: What are the most likely degradation products I might observe?

A3: Based on the structure, two primary degradation products are anticipated:

  • Hydrolysis Product: In the presence of water or hydroxide, the chloro group will be displaced to form 1-methyl-4-nitro-1H-pyrazol-3(2H)-one (which exists in equilibrium with its tautomer, 3-hydroxy-1-methyl-4-nitro-1H-pyrazole).

  • Nucleophilic Substitution Product: In the presence of a nucleophile (Nu-), the product will be 3-(Nu)-1-methyl-4-nitro-1H-pyrazole . For example, in a biological assay containing glutathione (GSH), you might observe the corresponding glutathione adduct.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Q4: My assay results are inconsistent, showing a time-dependent loss of signal. What could be the cause?

A4: This is a classic symptom of compound instability under your specific assay conditions. The pyrazole core is likely reacting with components in your assay buffer.

  • Probable Cause: The most common cause is the presence of nucleophiles in your assay medium (e.g., thiol-containing reagents like DTT, or high concentrations of amines in buffers like Tris at alkaline pH) or the use of a non-optimal pH.

  • Troubleshooting Workflow:

    G start Inconsistent Assay Results q1 Is the compound incubated in assay buffer before measurement? start->q1 a1_yes Run a Stability Control: Incubate compound in buffer alone. Analyze at T=0 and T=final. q1->a1_yes Yes a1_no Instability is less likely. Check other variables: pipetting, reagents, detector. q1->a1_no No q2 Does the stability control show degradation? a1_yes->q2 a2_yes Identify reactive component. Test buffer components individually: pH, nucleophiles (e.g., DTT), surfactants. q2->a2_yes Yes a2_no Buffer is stable. Consider interaction with biological components (e.g., enzyme, protein). q2->a2_no No solution Solution: 1. Use a lower pH buffer if possible. 2. Replace nucleophilic reagents. 3. Add compound immediately before reading. a2_yes->solution

    Caption: Troubleshooting workflow for inconsistent assay results.

Q5: I observe new peaks in my LC-MS chromatogram when analyzing an older solution. How can I identify them?

A5: The appearance of new peaks is indicative of degradation. You can tentatively identify these peaks by their mass and confirm them using a forced degradation study.

  • Step 1: Mass Analysis: Check the mass-to-charge ratio (m/z) of the new peaks.

    • A mass corresponding to [M-Cl+OH] (parent mass - 35.5 + 17) suggests the hydrolysis product.

    • A mass corresponding to [M-Cl+Nu] suggests a reaction with a nucleophile (Nu) from your solution.

  • Step 2: Forced Degradation: To confirm, perform the stability assessment protocol below (Protocol 2). By intentionally degrading the compound under specific conditions (e.g., high pH for hydrolysis), you can generate the degradant standards and compare their retention times and mass spectra to the unknown peaks in your sample.

Q6: My solution has developed a yellow tint. Is this a sign of decomposition?

A6: Yes, a color change often indicates a chemical transformation.

  • Probable Cause 1 - Nitro Group Chemistry: Nitroaromatic compounds can form colored charge-transfer complexes or undergo reactions, particularly under basic conditions or light exposure, that result in colored byproducts.

  • Probable Cause 2 - Photodegradation: Exposure to UV or even ambient laboratory light can sometimes induce rearrangements or decomposition in complex heterocyclic molecules, leading to the formation of colored species.[5]

  • Solution: Always prepare solutions fresh. If a solution must be stored, even for a short period, protect it from light by using an amber vial or wrapping the container in aluminum foil. Store at a low temperature (-20°C or colder).

Section 3: Protocols and Methodologies

Protocol 1: Recommended Stock Solution Preparation

This protocol ensures the preparation of a stable, high-concentration stock solution for downstream applications.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Sterile, amber glass vials or polypropylene tubes

  • Procedure:

    • Equilibrate the vial of solid compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of solid in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber tubes.

    • Store the aliquots at -20°C or -80°C. Trustworthiness Check: Using anhydrous DMSO and aliquoting minimizes the two most common sources of degradation during storage: hydrolysis from water and repeated freeze-thaw cycles that can introduce moisture.

Protocol 2: General Procedure for Assessing Solution Stability (Forced Degradation)

This protocol allows you to proactively determine the stability of the compound in your specific experimental buffer or solvent system.

  • Materials:

    • Stock solution of the compound (e.g., 10 mM in DMSO)

    • Your experimental buffer/solvent

    • 0.1 M HCl (for acidic stress)

    • 0.1 M NaOH (for basic stress)

    • 3% H₂O₂ (for oxidative stress)

    • Analytical method (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare five separate samples by diluting the stock solution to a final concentration of 100 µM in your experimental buffer.

    • Control: Store one sample at 4°C in the dark.

    • Acidic Stress: Add HCl to a second sample to reach a final concentration of 0.01 M HCl.

    • Basic Stress: Add NaOH to a third sample to reach a final concentration of 0.01 M NaOH.

    • Oxidative Stress: Add H₂O₂ to a fourth sample to reach a final concentration of 0.3%.

    • Photostability: Expose the fifth sample to a UV light source (e.g., 254/365 nm) or intense, broad-spectrum light.

    • Incubate all stressed samples at a relevant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 0, 2, 4, 8, and 24 hours).

    • At each time point, take an aliquot, quench the reaction if necessary (e.g., neutralize the acidic/basic samples), and analyze by LC-MS or HPLC.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point relative to T=0.

    • Identify the major degradation peaks that form under each condition. This provides a "fingerprint" of potential degradants.

Section 4: Data and Pathway Visualization

Table 1: Expected Stability in Common Laboratory Solvents
SolventTypeExpected Stability (Storage at -20°C)Key Considerations
DMSO, DMF Aprotic PolarExcellent Hygroscopic; use anhydrous grade and store under inert gas if possible.
Acetonitrile Aprotic PolarGood to Excellent Less polar than DMSO; may have lower solubility for some salts.
Acetone Aprotic PolarGood Volatile; ensure containers are tightly sealed.
Methanol, Ethanol Protic PolarFair to Poor Risk of solvolysis (methoxylation/ethoxylation) over time. Use only for immediate dilution and use.
Water / Aqueous Buffers Protic PolarPoor Hydrolysis is likely, especially at pH > 7. Always prepare fresh.
Potential Degradation Pathways

The primary vulnerabilities of this compound are hydrolysis and nucleophilic attack at the C3 position.

G

Caption: Major degradation pathways for the title compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." This significance is underscored by its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity drug Rimonabant.[1][3][4] The pyrazole ring system's unique electronic properties and structural rigidity allow it to serve as a robust framework for designing potent and selective therapeutic agents.[2][5]

This guide provides an in-depth comparative analysis of the most prominent methods for synthesizing the pyrazole core. As senior application scientists, we move beyond mere procedural descriptions to explore the underlying mechanisms, strategic advantages, and practical limitations of each approach. Our objective is to equip researchers and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic route for their specific target molecules.

I. The Classic Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[6][7] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]

Mechanism and Regioselectivity:

The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[10] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[9][10]

A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is controlling regioselectivity. The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of regioisomeric products that are often difficult to separate.[11][12] The outcome is governed by a delicate interplay of:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a nearby carbonyl, making it a more likely site for the initial attack.[11]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[11]

  • Reaction Conditions: pH is a crucial determinant. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral conditions.[11]

Diagram: Knorr Pyrazole Synthesis Mechanism

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)[7][10]

  • 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[7][10]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol, followed by 3 drops of glacial acetic acid to catalyze the reaction.[7]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane, comparing the reaction mixture to the ethyl benzoylacetate starting material.[7][10]

  • Precipitation: Once the starting material is consumed, add 10 mL of deionized water to the hot, stirring reaction mixture to facilitate precipitation.[7]

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation.[10] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry completely.[7][10]

  • Purification (if necessary): The crude product can be further purified by recrystallization to obtain the pure pyrazolone.[10]

II. Modern Approaches to Pyrazole Synthesis

While the Knorr synthesis is a workhorse, modern organic chemistry has introduced several powerful alternatives offering improved efficiency, regioselectivity, and milder reaction conditions.

A. 1,3-Dipolar Cycloaddition

This method is a powerful tool for constructing five-membered heterocyclic rings. For pyrazole synthesis, the reaction typically involves the [3+2] cycloaddition of a nitrile imine (the 1,3-dipole) with an alkyne or a suitable alkene.[1][13]

Mechanism and Advantages: Nitrile imines are highly reactive intermediates that are usually generated in situ from precursors like hydrazonoyl halides or by the oxidation of aldehyde hydrazones.[1] The cycloaddition proceeds in a concerted fashion, often with high regioselectivity. This method provides access to a wide range of substituted pyrazoles that may be difficult to obtain via condensation methods.[14] Recent advancements have demonstrated these reactions can be performed under mild, eco-friendly conditions, such as in aqueous micellar environments, which enhances their appeal from a green chemistry perspective.[15]

B. Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many areas of organic synthesis, and pyrazole formation is no exception.[16][17] Microwave-assisted synthesis can be applied to classical methods like the Knorr reaction as well as modern cycloadditions.

Key Advantages:

  • Speed: Reaction times are dramatically reduced, often from hours to mere minutes.[18][19]

  • Yield: The efficient and uniform heating often leads to higher isolated yields and cleaner reaction profiles.[18][19]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[18][20]

For instance, the synthesis of phenyl-1H-pyrazoles that takes 2 hours under conventional heating at 75°C can be completed in 5 minutes at 60°C using microwave irradiation, with yields improving from a 73-90% range to 91-98%.[18]

Diagram: General Workflow for Microwave-Assisted Synthesis

G A 1. Reagent Addition (e.g., 1,3-Dicarbonyl, Hydrazine) to Microwave Vial B 2. Vial Sealing Ensure proper seal for pressurized reaction A->B C 3. Microwave Irradiation Set Power (e.g., 300W) and Time (e.g., 1-5 min) B->C D 4. Cooling Allow vial to cool to room temperature C->D E 5. Work-up (e.g., Pour into ice water, precipitate product) D->E F 6. Isolation & Purification (e.g., Filtration, Recrystallization) E->F

Caption: General workflow for microwave-assisted pyrazole synthesis.

III. Comparative Analysis of Synthesis Methods

The choice of a synthetic method depends heavily on the specific target molecule, available starting materials, and desired scale. The following table provides a comparative summary of the key methods discussed.

Method Starting Materials Typical Conditions Yields Regioselectivity Key Advantages Key Disadvantages
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesAcid catalyst (e.g., Acetic Acid), RefluxGood to Excellent (70-95%)[21]Variable; often poor with unsymmetrical dicarbonylsReadily available starting materials, well-established[7]Regioselectivity issues, can require harsh conditions[11][17]
1,3-Dipolar Cycloaddition Nitrile Imine Precursors, Alkynes/AlkenesBase (for in situ generation), Room Temp to RefluxGood to High (up to 95%)[14]Generally High to ExcellentHigh regioselectivity, broad substrate scope[22]Requires synthesis of dipole precursor, can be sensitive
Microwave-Assisted Varies (applicable to many methods)Microwave Irradiation (e.g., 60-120°C)Often higher than conventional methods (e.g., 91-98%)[18]Dependent on core reaction, but can be improvedDrastically reduced reaction times, higher yields, green[16][18]Requires specialized equipment, scalability can be a concern
Metal-Catalyzed Ynones, Hydrazines; Alkynes, Diazo compoundsTransition metal catalysts (e.g., Ag, Cu, Pd)[21][23]Often Excellent (up to 99%)[21]Typically Excellent[21]High efficiency and regioselectivity, mild conditions[21]Catalyst cost and toxicity, may require inert atmosphere

Conclusion: A Strategic Approach to Pyrazole Synthesis

The synthesis of the pyrazole core is a mature field with a diverse toolkit available to the modern chemist.

  • The Knorr synthesis remains a valuable and straightforward method, especially when regioselectivity is not a concern or when using symmetrical 1,3-dicarbonyls.

  • 1,3-Dipolar cycloadditions offer a superior solution for achieving high regioselectivity and accessing complex substitution patterns that are challenging via condensation routes.

  • The integration of microwave technology provides a significant process enhancement, accelerating discovery and development by drastically reducing reaction times and often improving yields across different synthetic strategies.

  • Metal-catalyzed methods represent the cutting edge, offering exceptional yields and control under mild conditions, making them highly attractive for complex, high-value targets.

Ultimately, the optimal strategy is dictated by the target's specific structure, the desired scale of the synthesis, and considerations of cost, time, and environmental impact. By understanding the mechanistic nuances and practical trade-offs of each method, researchers can make informed decisions to efficiently and effectively construct the vital pyrazole scaffolds that drive innovation in drug discovery and development.

References

In vitro and in vivo studies of compounds derived from 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological performance of various classes of compounds derived from the pyrazole scaffold, with a particular focus on functionalities analogous to those in 3-chloro-1-methyl-4-nitro-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis and supporting experimental data to inform future research and development.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties allow for versatile functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] The strategic substitution on the pyrazole core, such as the introduction of halo and nitro groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide will delve into the in vitro and in vivo studies of various pyrazole derivatives, providing a comparative analysis of their efficacy and highlighting the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity of Pyrazole Derivatives: A Multi-Targeted Approach

Numerous studies have demonstrated the potent anticancer activities of pyrazole derivatives against a variety of human cancer cell lines.[5][6] These compounds often exert their effects by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.

In Vitro Comparative Efficacy

The in vitro anticancer activity of pyrazole derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative pyrazole derivatives from different studies, showcasing their potency in comparison to standard chemotherapeutic agents.

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Polysubstituted PyrazoleHepG22Cisplatin5.5[5]
Indole-Pyrazole HybridHCT116< 23.7Doxorubicin24.7–64.8[5]
Pyrazole CarbaldehydeMCF-70.25Doxorubicin0.95[5]
Selanyl-1H-pyrazoleHepG213.85--[5]
Pyrazole-ThiazolidinoneLung Cancer CellsModerate Inhibition--
Pyrazole-IsoxazoleHT-1080> 100--
BenzofuropyrazoleMCF-710--[7][8]

Analysis of In Vitro Data: The data clearly indicates that specific substitutions on the pyrazole ring lead to highly potent anticancer agents. For instance, certain polysubstituted pyrazoles and pyrazole carbaldehyde derivatives exhibit significantly lower IC50 values than the standard drugs cisplatin and doorubicin, respectively.[5] This suggests that these novel compounds may have a higher therapeutic index. The hybridization of the pyrazole moiety with other heterocyclic systems, such as indole, can also lead to potent anticancer agents.[5]

Key Molecular Targets and Signaling Pathways

The anticancer efficacy of pyrazole derivatives is often attributed to their ability to inhibit specific kinases and other proteins crucial for tumor growth. Molecular docking and enzymatic assays have identified several key targets:

  • Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives have been shown to be potent inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal in cancer cell proliferation and angiogenesis.[4][5]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, particularly CDK2, by pyrazole-based compounds can lead to cell cycle arrest and apoptosis.[5]

  • PI3K/Akt/mTOR Pathway: Some pyrazole derivatives have been identified as potent PI3 kinase inhibitors, thereby disrupting a critical signaling pathway for cell growth and survival.[5]

Below is a diagram illustrating the general mechanism of action for pyrazole derivatives targeting key cancer-related signaling pathways.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/VEGFR-2 PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle CellCycle->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->RTK Inhibition Pyrazole->PI3K Inhibition Pyrazole->CDK2 Inhibition

Caption: General signaling pathways targeted by anticancer pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a reference drug (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

II. Antimicrobial Activity of Pyrazole Derivatives: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11][12]

In Vitro Comparative Efficacy

The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Hydrazide PyrazoleS. aureus1.9-3.9--[9]
Imidazo-pyridine PyrazoleE. coli< 1Ciprofloxacin> 1[9]
Coumarin-Pyrazole HybridSalmonella0.05Ciprofloxacin> 0.05[9]
Pyrazole-Thiazole HybridGram-positive/negative bacteriaGood to Moderate--[10]
Pyrazole CarbothiohydrazideS. aureus62.5-125Chloramphenicol> 125[12]

Analysis of In Vitro Data: The data highlights the potential of pyrazole derivatives as potent antimicrobial agents. Certain imidazo-pyridine and coumarin-pyrazole hybrids demonstrate superior activity against Gram-negative bacteria compared to the commonly used antibiotic ciprofloxacin.[9] The incorporation of a thiazole moiety also appears to be a viable strategy for enhancing antimicrobial activity.[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives and a reference antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. In Vivo Studies: From Preclinical Models to Therapeutic Potential

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of drug candidates in a whole-organism context.

Formulation for In Vivo Administration

A significant challenge in the in vivo evaluation of many pyrazole derivatives is their poor aqueous solubility.[13] Proper formulation is therefore critical to ensure adequate bioavailability. A common vehicle for oral gavage or intravenous administration of poorly water-soluble compounds is a mixture of DMSO, PEG400, and Tween-80 in saline.[13]

Workflow for In Vivo Efficacy Studies:

in_vivo_workflow Start Lead Pyrazole Derivative Identified Formulation Formulation Development (e.g., DMSO/PEG400/Tween-80) Start->Formulation AnimalModel Selection of Animal Model (e.g., Xenograft for Cancer, Infection Model for Antimicrobials) Formulation->AnimalModel Dosing Dose Administration (Oral Gavage, IV, etc.) AnimalModel->Dosing Monitoring Monitoring of Disease Progression and Animal Health Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Dosing->PK_PD Toxicity Toxicity Assessment (Histopathology, Blood Chemistry) Dosing->Toxicity Endpoint Endpoint Analysis (Tumor Volume, Bacterial Load, Biomarker Analysis) Monitoring->Endpoint Conclusion Evaluation of Therapeutic Efficacy and Safety Endpoint->Conclusion PK_PD->Conclusion Toxicity->Conclusion

Caption: A generalized workflow for in vivo evaluation of pyrazole derivatives.

In Vivo Anti-inflammatory and Neuroprotective Effects

Beyond anticancer and antimicrobial activities, pyrazole derivatives have also demonstrated significant in vivo anti-inflammatory and neuroprotective properties.[14][15] In animal models of inflammation, such as carrageenan-induced paw edema, certain pyrazole compounds have shown efficacy comparable to the clinically used anti-inflammatory drug celecoxib.[14] Furthermore, some derivatives have exhibited neuroprotective effects in models of spinal cord injury by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15]

IV. Conclusion and Future Directions

The extensive body of research on pyrazole derivatives underscores their immense potential as a versatile scaffold for the development of novel therapeutics. The strategic functionalization of the pyrazole ring has yielded compounds with potent and selective activities against a range of diseases, including cancer and infectious diseases. The comparative data presented in this guide highlight the importance of structure-activity relationship studies in optimizing the efficacy of these compounds. Future research should focus on the development of derivatives with improved pharmacokinetic profiles and reduced off-target toxicities. The integration of computational drug design with traditional synthetic and biological evaluation approaches will be instrumental in accelerating the discovery and development of the next generation of pyrazole-based drugs.[16]

References

A Senior Application Scientist's Guide to the Reactivity of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the reactivity of substituted nitropyrazoles. These nitrogen-rich heterocyclic compounds are not only pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals but are also foundational in the development of advanced energetic materials.[1][2][3] This guide offers a comparative analysis of how different substituents on the pyrazole ring influence its chemical behavior, supported by experimental evidence and mechanistic insights. Our focus is to provide a clear understanding of the structure-reactivity relationships that govern the chemical transformations of these versatile molecules.

The Influence of Substituents on the Pyrazole Ring: An Overview

The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. This structure imparts amphoteric properties, with the pyrrole-like NH group being acidic and the pyridine-like nitrogen being basic.[4] The introduction of a nitro group, a strong electron-withdrawing substituent, significantly alters the electronic landscape of the ring, generally decreasing its basicity and increasing the acidity of the N-H proton.[4] The reactivity of nitropyrazoles is further modulated by the nature and position of other substituents on the ring.

Electron-donating groups (EDGs) , such as alkyl and methoxy groups, tend to increase the electron density of the pyrazole ring, which can enhance its reactivity towards electrophiles and increase the basicity of the ring nitrogens.[4] Conversely, electron-withdrawing groups (EWGs) , in addition to the nitro group itself (e.g., cyano, carboxylates, or additional nitro groups), further decrease the electron density, making the ring more susceptible to nucleophilic attack and increasing the acidity of the N-H proton.[4][5]

Comparative Reactivity in Key Chemical Transformations

Electrophilic Substitution: The Directing Effect of the Nitro Group

Electrophilic substitution on the pyrazole ring, such as nitration, sulfonation, and halogenation, is a fundamental process for further functionalization.[3] For an unsubstituted pyrazole, electrophilic attack predominantly occurs at the C4 position due to the directing effects of the two nitrogen atoms.[6]

When a nitro group is already present, it acts as a deactivating group and a meta-director. However, in the context of the five-membered pyrazole ring, its influence on further substitution is nuanced. For instance, the nitration of 3-nitropyrazole can lead to the formation of 3,4-dinitropyrazole.[7]

Table 1: Comparison of Conditions for Nitration of Pyrazole and Substituted Pyrazoles

Starting MaterialNitrating AgentConditionsMajor ProductYieldReference
PyrazoleFuming HNO₃ / Fuming H₂SO₄50°C, 1.5 h4-Nitropyrazole85%[1]
PyrazoleHNO₃ / H₂SO₄90°C, 6 h4-Nitropyrazole56%[1]
1-MethylpyrazoleConc. HNO₃ / Trifluoroacetic anhydrideIce bath, 12 h1-Methyl-3-nitropyrazole-[3]
3-NitropyrazoleFuming HNO₃-3,4-Dinitropyrazole-[7]

The data in Table 1 illustrates that the conditions required for nitration can be influenced by the presence of substituents. The one-pot, two-step method for the synthesis of 4-nitropyrazole with fuming nitric and sulfuric acids provides a significantly higher yield and requires a lower reaction temperature and shorter time compared to the older method using a mixture of nitric and sulfuric acids.[1]

Experimental Protocol: Synthesis of 4-Nitropyrazole [1]

This protocol describes an optimized one-pot, two-step synthesis of 4-nitropyrazole from pyrazole.

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% SO₃)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid to the pyrazole solution while maintaining the temperature at 50°C. The recommended molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for 1.5 hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 4-nitropyrazole.

Logical Workflow for Electrophilic Nitration of Pyrazole

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Pyrazole Pyrazole Mixing Mix at 50°C for 1.5h Pyrazole->Mixing Acids Fuming HNO3 / Fuming H2SO4 Acids->Mixing Quenching Pour onto ice Mixing->Quenching Filtration Filter and wash Quenching->Filtration Nitropyrazole 4-Nitropyrazole Filtration->Nitropyrazole

Caption: Workflow for the synthesis of 4-nitropyrazole.

Nucleophilic Aromatic Substitution: Reactivity of Polynitropyrazoles

The presence of multiple nitro groups on the pyrazole ring renders it highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAAr), where a nitro group is displaced by a nucleophile. The regioselectivity of this substitution is a critical aspect and is strongly influenced by the substitution pattern on the ring, particularly at the N1 position.

For N-unsubstituted polynitropyrazoles, such as 3,4,5-trinitropyrazole, nucleophilic attack preferentially occurs at the C4 position.[8] In contrast, for N-substituted polynitropyrazoles, the C5 position is the more reactive site for nucleophilic substitution.[8][9] This difference in reactivity is attributed to the electronic and steric effects of the N1-substituent.

Table 2: Regioselectivity of Nucleophilic Substitution on Trinitropyrazoles

SubstrateN1-SubstituentNucleophilePosition of SubstitutionReference
3,4,5-TrinitropyrazoleHAmmonia, amines, thiolsC4[8]
N-Methyl-3,4,5-trinitropyrazoleCH₃Thiols, phenols, aminesC5[8]
Bis(3,4,5-trinitropyrazol-1-yl)methane-(CH₂)-AzideC5[9]

This predictable regioselectivity is invaluable for the rational design and synthesis of novel functionalized nitropyrazoles. For example, the reaction of N-unsubstituted 3,4,5-trinitropyrazole with various nucleophiles provides a straightforward route to 4-substituted-3,5-dinitropyrazoles.[8]

Reaction Mechanism: Nucleophilic Substitution on Trinitropyrazoles

cluster_N_unsub N-Unsubstituted Trinitropyrazole cluster_N_sub N-Substituted Trinitropyrazole N_unsub 3,4,5-Trinitropyrazole Product_unsub 4-Nu-3,5-dinitropyrazole N_unsub->Product_unsub C4 attack Nu_unsub Nucleophile (Nu⁻) Nu_unsub->N_unsub N_sub N-R-3,4,5-Trinitropyrazole Product_sub N-R-5-Nu-3,4-dinitropyrazole N_sub->Product_sub C5 attack Nu_sub Nucleophile (Nu⁻) Nu_sub->N_sub

Caption: Regioselectivity in nucleophilic substitution.

Reduction of the Nitro Group: Synthesis of Aminopyrazoles

The reduction of the nitro group to an amino group is a crucial transformation, as aminopyrazoles are versatile building blocks for the synthesis of various biologically active compounds and energetic materials. Several methods are available for this reduction, with the choice of reagents depending on the presence of other functional groups in the molecule.

Commonly used reducing agents include:

  • Catalytic Hydrogenation: Pd/C with H₂ is a classic method, but other catalysts like Raney Nickel with hydrazine hydrate have also been shown to be effective, especially for dinitro derivatives, proceeding smoothly at moderate temperatures (40-50 °C) with high yields (80-95%).[10]

  • Metal-based Reducing Agents: SnCl₂ in HCl is another widely used system, although it may require careful handling.[10]

The choice of the reducing system is critical to avoid over-reduction or side reactions, especially in molecules with multiple reducible functional groups.

Experimental Protocol: Reduction of a Nitropyrazole using Raney Nickel and Hydrazine [10]

This protocol provides a general method for the reduction of a nitro group on a pyrazole ring.

Materials:

  • Substituted nitropyrazole

  • Ethanol or 2-propanol

  • Raney Nickel (aqueous slurry)

  • Hydrazine hydrate

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve the substituted nitropyrazole in ethanol or 2-propanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the aqueous slurry of Raney Nickel to the solution.

  • Heat the mixture to 40-50°C.

  • Add hydrazine hydrate dropwise to the reaction mixture. The reaction is typically exothermic, so control the addition rate to maintain the temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from 2 to 15 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure aminopyrazole.

Impact of Substituents on Physicochemical Properties

The reactivity of substituted nitropyrazoles is intrinsically linked to their physicochemical properties. For instance, the introduction of substituents can significantly affect melting points, thermal stability, and solubility. In the context of energetic materials, properties such as density, heat of formation, and sensitivity to external stimuli are of paramount importance.[2][3]

N-alkylation of dinitropyrazoles has been shown to increase thermal stability while lowering the melting point.[11] For example, N-methyl-3,4-dinitropyrazole is thermally stable up to 300°C, which is 24°C higher than the parent 3,4-dinitropyrazole, and its melting point is significantly lower (20-23°C vs. 90-93°C).[11]

Conclusion

The reactivity of substituted nitropyrazoles is a rich and complex field, with the nature and position of substituents playing a decisive role in directing the outcome of chemical transformations. A thorough understanding of the electronic and steric effects of these substituents is crucial for the rational design of synthetic routes to novel molecules with desired properties, whether for pharmaceutical applications or as advanced energetic materials. This guide has provided a comparative overview of the key reactivity patterns of substituted nitropyrazoles, supported by experimental data and protocols, to aid researchers in their synthetic endeavors.

References

A Comparative Guide to the Structure-Activity Relationships of 3-Chloro-1-methyl-4-nitro-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-chloro-1-methyl-4-nitro-1H-pyrazole. The core scaffold, a highly functionalized five-membered heterocycle, serves as a versatile building block in medicinal and agrochemical research.[1] Its inherent electronic properties, conferred by the chloro and nitro substituents, make it a compelling starting point for developing novel bioactive agents. Pyrazole derivatives are widely recognized for a vast spectrum of biological activities, including antimicrobial, herbicidal, anticancer, and anti-inflammatory effects.[2][3][4] This document will explore the synthetic rationale and biological implications of systematic structural modifications to this core, providing researchers with a predictive framework for designing next-generation analogs with enhanced potency and selectivity.

The this compound Scaffold: An Overview

The parent compound features several key functional groups that dictate its reactivity and initial biological profile. The pyrazole ring itself is an aromatic heterocycle known to engage in various non-covalent interactions with biological targets.[5] The substituents at positions 1, 3, and 4 each offer a vector for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

  • N1-Methyl Group: This group establishes the substitution pattern and blocks one of the nitrogen atoms from potential metabolic degradation or unwanted hydrogen bonding. Its small size provides a baseline for steric bulk.

  • C3-Chloro Group: As an electron-withdrawing group, the chlorine atom influences the overall electron density of the pyrazole ring. It can also serve as a potential leaving group in nucleophilic substitution reactions or act as a key interaction point (e.g., halogen bonding) within a target's active site.

  • C4-Nitro Group: This powerful electron-withdrawing group significantly polarizes the molecule. It is a known pharmacophore in many antimicrobial agents and can participate in crucial hydrogen bonding interactions.

  • C5-Position: The unsubstituted C5 position represents a prime site for introducing additional functionality to explore new regions of chemical space and establish novel interactions with biological targets.

Below is a diagram illustrating the key modification points on the core scaffold.

Caption: Key positions for SAR exploration on the pyrazole core.

Comparative Analysis of Structural Modifications

The strategic modification of the pyrazole scaffold is essential for optimizing biological activity. This section compares the anticipated effects of substitutions at each key position, drawing parallels from established SAR trends in broader pyrazole chemistry.

The N1 substituent directly impacts the lipophilicity and steric profile of the molecule. While the parent compound contains a methyl group, expanding this position can lead to significant gains in potency, particularly in herbicidal and anticancer applications.

  • Alkyl vs. Aryl Substitution: Replacing the N1-methyl group with larger alkyl or aryl moieties is a common strategy. In many pyrazole series, the introduction of a phenyl or substituted phenyl ring at N1 enhances binding through additional hydrophobic or pi-stacking interactions.[6] However, this can also increase metabolic liability.

  • Impact on Herbicidal Activity: Studies on other pyrazole herbicides have shown that introducing groups like a 2,2,2-trifluoroethyl at the N1 position can enhance herbicidal activity due to increased lipophilicity and metabolic stability.[7]

The C3-chloro group is a critical electronic and steric feature. Its replacement with other functionalities can drastically alter the molecule's interaction profile.

  • Halogen Series (F, Br, I): Replacing chlorine with other halogens allows for fine-tuning of electronic effects and halogen bonding potential. Fluorine, being more electronegative, can alter pKa and serve as a hydrogen bond acceptor. Larger halogens like bromine and iodine can introduce more significant steric bulk and stronger halogen bonds.

  • Bioisosteric Replacements: Replacing the chloro group with bioisosteres such as a trifluoromethyl (CF₃) or cyano (CN) group can maintain the electron-withdrawing nature while presenting different steric and interactive properties to a target protein.

The C4-nitro group is a dominant feature, making it a prime candidate for modification to modulate potency and reduce potential toxicity associated with nitroaromatics.

  • Alternative Electron-Withdrawing Groups: Replacing the nitro group (NO₂) with other strong electron-withdrawing groups like a sulfone (SO₂R) or cyano (CN) can maintain the electronic profile required for activity while altering the geometry and hydrogen bonding capacity.

  • Reduction to Amino Group: Reduction of the nitro group to an amine (NH₂) introduces a basic center and a strong hydrogen bond donor. This transformation fundamentally changes the molecule's character and can redirect its biological activity, for instance, towards kinase inhibition where an amine can form a key "hinge-binding" interaction.

Introducing substituents at the vacant C5 position is a powerful strategy for exploring new binding pockets and improving physical properties.

  • Introduction of Aryl/Heteroaryl Groups: The addition of rings at C5 can introduce new vectors for interaction. For example, in the development of some anticancer pyrazoles, a phenyl group at this position was found to be crucial for activity.[8]

  • Linker and Side Chain Addition: Attaching flexible or rigid linkers ending in functional groups (e.g., amides, sulfonamides) at C5 can allow the molecule to reach into adjacent binding pockets, a strategy successfully employed in developing selective enzyme inhibitors.[9]

The following table summarizes the expected impact of these modifications on different biological activities, based on trends observed in the broader pyrazole literature.

Position Modification Rationale Anticipated Biological Impact (Example) Supporting Literature Trend
N1 Methyl → PhenylIncrease hydrophobic interactions, potential for π-stacking.Potentially enhanced anticancer or antimicrobial activity.[6][10]
N1 Methyl → TrifluoroethylIncrease lipophilicity and metabolic stability.Enhanced herbicidal activity.[7]
C3 Chloro → TrifluoromethylMaintain electron-withdrawing nature, alter steric profile.May improve cell permeability and target binding.[11]
C4 Nitro → CyanoMaintain strong electron-withdrawing character, reduce size.Could retain antimicrobial activity with altered safety profile.
C4 Nitro → AminoIntroduce H-bond donor, change electronics from withdrawing to donating.May switch activity profile, e.g., towards kinase inhibition.[6]
C5 H → PhenylIntroduce bulky hydrophobic group for new binding interactions.Often critical for potent activity in anticancer agents.[8][12]
C5 H → (CH₂)n-COOHAdd a polar, ionizable group.Can improve solubility and introduce ionic interactions.[13]

Experimental Protocols

Scientific integrity requires that all claims are supported by robust and reproducible experimental methods. The following section details generalized protocols for the synthesis and biological evaluation of this compound analogs.

The synthesis of novel analogs typically follows a multi-step pathway involving the formation of the pyrazole core, followed by functional group interconversion and diversification.

Synthesis_Workflow start Starting Materials (e.g., Hydrazine, Diketone) step1 Step 1: Cyclization Formation of Pyrazole Ring start->step1 step2 Step 2: Functionalization (e.g., Chlorination, Nitration) step1->step2 step3 Step 3: N-Alkylation Introduction of N1-Methyl Group step2->step3 step4 Step 4: Diversification (e.g., Suzuki coupling at C5, Nucleophilic substitution at C3) step3->step4 purify Purification & Characterization (Chromatography, NMR, HRMS) step4->purify product Final Analog Library purify->product

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of a C5-Aryl Analog via Suzuki Coupling

Causality: This protocol is chosen to illustrate a common and powerful C-C bond-forming reaction used to add diversity at the C5 position. A C5-bromo intermediate is first required, which is then coupled with a boronic acid.

  • Bromination of the Core Scaffold: To a solution of this compound (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (1.1 eq). Heat the mixture at 80°C for 4 hours. Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 5-bromo-3-chloro-1-methyl-4-nitro-1H-pyrazole.

  • Suzuki Coupling: In a round-bottom flask, combine the 5-bromo intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Reaction Execution: Add a 3:1 mixture of dioxane and water. Degas the mixture with argon for 15 minutes. Heat the reaction under reflux at 90°C for 12-18 hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final C5-aryl analog.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C5-H proton signal and the appearance of new aromatic signals in the NMR spectra, along with the correct mass confirmation, validate the success of the reaction.

Causality: The nitro-pyrazole motif is frequently associated with antimicrobial properties.[14][15] Therefore, determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step in evaluating the SAR of new analogs in this context.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solutions: Dissolve the synthesized pyrazole analogs in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add a standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The assay is valid if there is clear growth in the positive control wells and no growth in the negative control wells. The MIC of the reference standard should fall within its expected range.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. The SAR landscape, inferred from the broader pyrazole literature, suggests that targeted modifications at the N1, C3, C4, and C5 positions can effectively modulate biological activity. Key trends indicate that increasing lipophilicity and steric bulk at the N1 and C5 positions can enhance potency, while modification of the C3-chloro and C4-nitro groups is crucial for fine-tuning electronic properties and target specificity.

Future research should focus on synthesizing a focused library of analogs based on the principles outlined in this guide. Systematic exploration of substitutions at each position, combined with robust biological screening, will undoubtedly lead to the discovery of novel compounds with superior efficacy and optimized safety profiles.

References

A Comparative Benchmarking Guide to New Synthetic Routes for 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized pyrazoles is a cornerstone of modern medicinal chemistry, with the 3-chloro-1-methyl-4-nitro-1H-pyrazole scaffold representing a key intermediate in the development of a wide range of pharmaceutical agents. The unique substitution pattern of this molecule, featuring both an electron-withdrawing nitro group and a synthetically versatile chlorine atom, makes it a valuable building block for creating diverse molecular libraries. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering an in-depth look at the underlying chemical principles, experimental protocols, and performance metrics of each approach.

Introduction to the Synthetic Challenge

The primary challenge in the synthesis of this compound lies in the regioselective introduction of the chloro and nitro substituents onto the 1-methyl-pyrazole core. The electronic nature of the pyrazole ring and the directing effects of the substituents at each stage of the synthesis play a crucial role in determining the final product distribution and overall efficiency. This guide will explore two logical synthetic disconnections:

  • Route 1: Nitration of a pre-functionalized 3-chloro-1-methyl-1H-pyrazole.

  • Route 2: Chlorination of a pre-functionalized 1-methyl-4-nitro-1H-pyrazole.

Each route presents its own set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration of 3-chloro-1-methyl-1H-pyrazoleRoute 2: Chlorination of 1-methyl-4-nitro-1H-pyrazole
Starting Material 3-chloro-1-methyl-1H-pyrazole1-methyl-4-nitro-1H-pyrazole
Key Transformation Electrophilic NitrationElectrophilic Chlorination
Reagents Fuming Nitric Acid, Sulfuric AcidN-Chlorosuccinimide (NCS), Acetic Acid
Overall Yield ~54%Potentially Moderate to Good (requires optimization)
Key Advantages Direct and reported procedure.Milder chlorination conditions may be possible.
Key Disadvantages Use of harsh and corrosive reagents.Potential for side reactions and requires optimization.

Route 1: Electrophilic Nitration of 3-chloro-1-methyl-1H-pyrazole

This synthetic approach commences with the commercially available or readily synthesized 3-chloro-1-methyl-1H-pyrazole. The key step is the electrophilic nitration of the pyrazole ring. The presence of the deactivating chloro group at the 3-position and the activating methyl group at the 1-position directs the incoming nitro group to the 4-position.

Causality Behind Experimental Choices

The use of a potent nitrating mixture, fuming nitric acid in concentrated sulfuric acid, is necessary to overcome the deactivating effect of the chlorine substituent on the pyrazole ring. Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the nitration reaction and then allowed to proceed at room temperature to ensure completion.

Experimental Protocol: Synthesis of this compound

Reagents and Equipment:

  • 3-chloro-1-methyl-1H-pyrazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 3-chloro-1-methyl-1H-pyrazole (4.0 g, 34 mmol) to concentrated sulfuric acid (4.0 mL).

  • Slowly add fuming nitric acid (3.6 g, 120.0 mmol) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 6 hours.

  • Upon completion of the reaction, carefully quench the reaction by pouring it over crushed ice.

  • A white solid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield this compound.

Expected Yield: 3.0 g (54%)

Characterization Data: ¹H NMR (400 MHz, CDCl₃): δ 8.16 (s, 1H), 3.94 (s, 3H).

Route1 start 3-chloro-1-methyl-1H-pyrazole product This compound start->product Nitration reagents Fuming HNO₃, H₂SO₄ 0 °C to RT, 6h

Caption: Synthetic pathway for Route 1.

Route 2: Electrophilic Chlorination of 1-methyl-4-nitro-1H-pyrazole

This alternative route begins with the synthesis of 1-methyl-4-nitro-1H-pyrazole, which can be prepared in high yield by the methylation of 4-nitropyrazole[1]. The subsequent and final step is the selective chlorination of the 3-position of the pyrazole ring. The nitro group at the 4-position is strongly deactivating, making this electrophilic substitution challenging.

Causality Behind Experimental Choices

The synthesis of the precursor, 1-methyl-4-nitro-1H-pyrazole, is efficiently achieved through a simple SN2 reaction using an alkylating agent like iodomethane and a mild base such as potassium carbonate. This method is advantageous due to its high yield and relatively safe reaction conditions[1].

For the final chlorination step, a more reactive electrophilic chlorinating agent than elemental chlorine is required due to the deactivating effect of the nitro group. N-Chlorosuccinimide (NCS) is a suitable choice as it can act as a source of an electrophilic chlorine atom, particularly under acidic conditions which can enhance its reactivity. Acetic acid is a common solvent for such reactions as it can facilitate the polarization of the N-Cl bond in NCS.

Experimental Protocol: Synthesis of 1-methyl-4-nitro-1H-pyrazole

Reagents and Equipment:

  • 4-nitropyrazole

  • Iodomethane

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a solution of 4-nitropyrazole in DMF, add potassium carbonate.

  • Add iodomethane to the mixture at room temperature.

  • Stir the reaction mixture at 25 °C for 14 hours.

  • After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-methyl-4-nitro-1H-pyrazole.

Expected Yield: 80-98%[1]

Proposed Experimental Protocol: Chlorination of 1-methyl-4-nitro-1H-pyrazole

Reagents and Equipment:

  • 1-methyl-4-nitro-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Glacial acetic acid

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrazole in glacial acetic acid.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to a moderately elevated temperature (e.g., 55-80 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate this compound.

Note: The yield for this specific transformation is not explicitly reported in the searched literature and would require experimental optimization.

Route2 cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination start 4-nitropyrazole intermediate 1-methyl-4-nitro-1H-pyrazole start->intermediate Methylation reagents1 CH₃I, K₂CO₃ DMF, 25 °C, 14h product This compound intermediate->product Chlorination reagents2 NCS, Acetic Acid Heat

Caption: Synthetic pathway for Route 2.

Comparative Analysis and Future Outlook

Route 1 offers a direct and established method for the synthesis of this compound. Its primary drawback is the use of hazardous reagents, namely fuming nitric and sulfuric acids, which require careful handling and pose environmental concerns. The reported yield of 54% is moderate.

Route 2 presents a potentially milder and safer alternative. The synthesis of the 1-methyl-4-nitro-1H-pyrazole precursor is high-yielding and utilizes less hazardous reagents. The subsequent chlorination with NCS in acetic acid avoids the use of strong mineral acids. However, the efficiency of this chlorination step on the deactivated pyrazole ring needs to be experimentally determined and optimized. The directing effect of the nitro group at the 4-position should favor chlorination at the 3- and 5-positions, and steric hindrance from the N-methyl group may favor the 3-position, but a mixture of products is possible.

For researchers prioritizing a well-established protocol with a predictable outcome, Route 1 is the more straightforward choice. However, for those focused on developing greener and potentially more efficient synthetic methodologies, Route 2 offers a promising avenue for investigation. Further research into optimizing the chlorination conditions of 1-methyl-4-nitro-1H-pyrazole, perhaps exploring different chlorinating agents or catalytic systems, could establish this route as a superior alternative.

References

A Comparative Guide to the Antifungal Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents. Among the heterocyclic compounds that have garnered significant attention, pyrazole derivatives stand out for their broad spectrum of biological activities, including promising antifungal properties.[1][2][3] This guide provides a comparative analysis of the antifungal activity of various pyrazole derivatives, supported by experimental data and standardized protocols to aid researchers in this critical field.

The Pyrazole Scaffold: A Privileged Structure in Antifungal Research

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, serve as a versatile scaffold in medicinal chemistry.[1][2] Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Several commercial fungicides and clinically relevant drugs incorporate the pyrazole moiety, underscoring its importance in the development of new therapeutic agents.[4][5] The inherent chemical stability and synthetic accessibility of the pyrazole ring make it an attractive starting point for the design of novel antifungal compounds.[1]

Mechanism of Action: Targeting Fungal Integrity

While the precise mechanism can vary between different derivatives, a primary mode of antifungal action for many azole compounds, including pyrazoles, involves the disruption of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Pyrazole derivatives can act as inhibitors of this enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disrupts membrane fluidity and integrity, ultimately inhibiting fungal growth.

Recent studies using molecular docking have identified other potential protein targets. For instance, certain pyrazole derivatives have shown strong binding affinities to enzymes like FDC1 in Aspergillus niger and uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) in Aspergillus flavus, suggesting that these compounds may hinder enzyme activity and exhibit potent antifungal properties through multiple mechanisms.[6][7]

Below is a diagram illustrating the proposed mechanism of action for pyrazole derivatives targeting ergosterol biosynthesis.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Pyrazoles Pyrazoles Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Pyrazoles->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Blocked Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Production Fungal_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Membrane Incorporation Growth_Inhibition Fungal Growth Inhibition Fungal_Membrane->Growth_Inhibition Leads to

Caption: Proposed mechanism of action of pyrazole derivatives.

Comparative Antifungal Activity: A Data-Driven Overview

The antifungal efficacy of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] The following table summarizes the MIC values of representative pyrazole derivatives against various fungal pathogens, as reported in the literature.

Compound Series/DerivativeFungal SpeciesMIC (µg/mL)Reference Compound (MIC, µg/mL)Reference
Pyrazole Carboxamides (7af, 7bc, 7bg, 7bh, 7bi)Rhizoctonia solaniModerate ActivityCarbendazol (1.00)[4][9]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37Carbendazol (1.00)[4][9]
Pyrazole Derivative 3bAspergillus niger-Fluconazole[6][7]
Pyrazole Derivative 3bAspergillus flavus-Fluconazole[6][7]
Pyrazole Derivatives (4-9)Candida tropicalis32-64Fluconazole[8]
Pyrazole Derivatives (18, 19, 22)Candida albicans (clinical isolate)0.015 mg/mLKetoconazole (0.007 mg/mL)[8]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and any appended moieties. Key SAR observations from various studies include:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the pyrazole core can modulate antifungal activity. For instance, some studies have shown that phenyl and chlorophenyl groups can enhance activity against certain Candida species.[8]

  • Modifications at the Pyrazole Core: Substitution at different positions of the pyrazole ring plays a crucial role. For example, the substitution of a methyl group with a trifluoromethyl group at the C-3 position of the pyrazole ring has been shown to significantly weaken the antifungal activity of some isoxazolol pyrazole carboxylates.[4][9]

  • Side Chains and Fused Rings: The introduction of different side chains or the fusion of the pyrazole ring with other heterocyclic systems, such as pyrimidine or imidazole, can lead to compounds with enhanced antifungal potency.[10]

The following diagram illustrates the general structure of a pyrazole derivative and highlights key positions for modification to explore SAR.

SAR_Diagram Pyrazole Py-R1 (N) (N) R2-Py Py-R3 R1 R1: Substituents on Nitrogen R2 R2: Substituents on Carbon R3 R3: Substituents on Carbon

Caption: Key positions for structural modification in pyrazole derivatives.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure reproducibility and comparability of antifungal activity data, standardized methods are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.[8][11][12][13][14][15][16][17][18] Below is a detailed protocol for the broth microdilution method, adapted from the CLSI M27-A3 and EUCAST guidelines.

Materials
  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Test compounds (pyrazole derivatives)

  • Reference antifungal agents (e.g., fluconazole, amphotericin B)

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Incubator

Methodology
  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare stock solutions of the test compounds and reference antifungals in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the antifungal dilutions.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

The following workflow diagram outlines the key steps in the broth microdilution assay.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Assay Workflow Start Start Inoculum_Prep Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Dilution_Prep Serial Dilution of Antifungal Agents Dilution_Prep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Conclusion and Future Directions

Pyrazole derivatives represent a promising class of compounds in the quest for new antifungal agents. Their synthetic tractability and the ability to modulate their activity through structural modifications make them an attractive scaffold for further development. The data presented in this guide highlight the potential of pyrazole-based compounds against a range of fungal pathogens.

Future research should focus on:

  • Expanding the library of pyrazole derivatives through innovative synthetic strategies.

  • Conducting comprehensive SAR studies to identify key structural features for enhanced potency and broader spectrum of activity.

  • Elucidating the detailed molecular mechanisms of action for the most promising candidates.

  • Evaluating the in vivo efficacy and toxicological profiles of lead compounds.

By leveraging standardized testing protocols and a data-driven approach to drug design, the scientific community can continue to unlock the full therapeutic potential of pyrazole derivatives in combating fungal infections.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 3-Chloro-1-methyl-4-nitro-1H-pyrazole, a substituted pyrazole, is characteristic of the complex scaffolds used in modern synthesis. Its structure, featuring a chlorinated and nitrated heterocyclic ring, necessitates a rigorous and informed approach to its disposal. Pyrazole derivatives are known for their wide range of biological activities, which underscores the need for careful handling to prevent unintended environmental or health consequences.[1]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and maintain environmental integrity.

Hazard Assessment and Chemical Profile

Understanding the inherent hazards of a chemical is the foundation of its safe management. The structure of this compound contains specific functional groups that inform its hazard profile and dictate disposal requirements.

  • Nitrated Organic Compound : Nitro groups can confer reactivity and potential explosive properties, especially upon heating or friction.[2] Furthermore, they contribute to the compound's toxicity.

  • Chlorinated Organic Compound : Upon combustion, chlorinated compounds can release toxic and corrosive gases such as hydrogen chloride (HCl) and other hazardous byproducts.[3]

  • Pyrazole Core : The pyrazole ring system is a common pharmacophore, indicating a high potential for biological activity.[1] Therefore, releasing it into the environment is unacceptable.

Table 1: Chemical and Hazard Profile Summary

Property Data Source(s)
Chemical Name This compound [6]
CAS Number 299930-70-4 [6][7]
Molecular Formula C4H4ClN3O2 [6][8]
Molecular Weight 161.55 g/mol [6][8]
Inferred Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. [9][10]

| Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas. |[3] |

The Core Directive: Regulatory Compliance

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11][12] This legislation mandates a "cradle-to-grave" approach to hazardous waste management.[12]

As a generator of hazardous waste, you are legally responsible for ensuring its proper handling from the moment it is created until its final, safe disposal.[13][14] This guide is aligned with EPA and Occupational Safety and Health Administration (OSHA) standards for hazardous waste management.[15][16][17]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a direct, step-by-step methodology for the safe disposal of this compound from the laboratory bench to final handoff.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Proper protection is non-negotiable. Before handling the waste, ensure you are wearing the appropriate PPE.

  • Eye Protection : Safety glasses with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][18]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Body Protection : A standard lab coat. Ensure all skin is covered.[19]

  • Engineering Controls : All handling of this waste should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[20]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate a Specific Waste Stream : this compound waste should be collected in a dedicated container for halogenated organic solids.

  • Avoid Incompatibilities : Do NOT mix this waste with:

    • Strong oxidizing agents.[18]

    • Acids or bases, which could catalyze decomposition.

    • Aqueous waste streams.

    • Non-halogenated organic waste.

Step 3: Containerization and Labeling

The waste container is the primary barrier protecting you and the environment.

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid. The container must be clean, dry, and in good condition.[2]

  • Affix a Hazardous Waste Label : As soon as you designate a container for this waste, label it clearly. The label must include:

    • The words "HAZARDOUS WASTE".[21]

    • The full chemical name: "this compound". Do not use abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date accumulation started (the first day waste was added).[21]

    • Associated hazard pictograms (e.g., irritant, health hazard).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated SAA.[21]

  • Location : The SAA must be located in a low-traffic area, ideally within the fume hood where the waste is generated or on a designated lab bench.[21]

  • Secondary Containment : The waste container must be placed within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[21]

  • Secure Storage : Keep the waste container lid tightly sealed at all times, except when adding waste.[19]

Step 5: Final Disposal and Coordination
  • Schedule a Pickup : Once the waste container is nearly full (not exceeding 90% capacity) or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[2]

  • Documentation : Complete any required waste manifest or pickup request forms provided by your EHS office. Accurate documentation is a critical part of regulatory compliance.

  • Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which typically involves high-temperature incineration at a permitted facility.[5][19][20]

Emergency Procedures: Spills and Exposure

In the event of an accident, a swift and correct response is crucial.

  • Spill Response :

    • Evacuate personnel from the immediate area and ensure the area is well-ventilated.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[19]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5][22]

    • Label the container as hazardous waste and dispose of it according to the SOP in Section 3.

    • Decontaminate the spill area and any tools used.[23]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][5]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5]

    • Inhalation : Move the affected person to fresh air.[3][5]

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[19][20]

    • In all cases of exposure, seek immediate medical attention and provide the medical team with the chemical name and any available SDS. [3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Handoff cluster_final Final Disposition start Waste Generated: This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal segregate 2. Segregate Waste Stream (Halogenated Organic Solid) ppe->segregate container 3. Select & Label Compatible Waste Container segregate->container store 4. Store in Designated SAA with Secondary Containment container->store ehs 5. Container Full? Request EHS Pickup store->ehs doc 6. Complete Waste Manifest/Documentation ehs->doc Yes pickup 7. EHS Collects Waste doc->pickup end 8. Final Disposal via Licensed Vendor (Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific frontiers, our commitment to safety is the bedrock upon which innovation is built. The handling of novel or sparsely documented compounds demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 3-Chloro-1-methyl-4-nitro-1H-pyrazole. While comprehensive toxicological data for this specific molecule is not widely published, by analyzing its structural motifs—a chlorinated pyrazole core and a nitro group—we can infer a hazard profile that necessitates stringent control measures. The protocols herein are designed as a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.

Immediate Safety Briefing: Core Hazards & Mandatory Controls

Before handling this compound, every operator must understand its inferred risks. Based on data from structurally related compounds, this chemical should be treated as hazardous.

  • Primary Hazards :

    • Skin and Eye Irritation : Similar chlorinated and nitrated pyrazoles are known to cause skin irritation and serious eye irritation or damage.[1][2][3]

    • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[4][5]

    • Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin based on the general toxicity of nitro and chloro-aromatic compounds.[3][5]

  • Non-Negotiable Controls :

    • Engineering Control : All handling of the solid compound or its solutions must occur within a certified chemical fume hood.

    • Personal Protective Equipment (PPE) : At a minimum, a lab coat, chemical safety goggles, and double nitrile gloves are required for all operations.

In-Depth Hazard Assessment & Mitigation Rationale

The molecular structure of this compound informs our safety strategy. The presence of a nitro group suggests potential toxicity, while the chlorinated heterocyclic ring points towards irritant properties and persistence. The toxicological properties of this specific chemical have not been thoroughly investigated, compelling us to adopt a conservative approach based on analogous compounds.[4]

Upon thermal decomposition or combustion, hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl) gas are likely to be released.[4] Therefore, all heating operations must be conducted with extreme caution and adequate ventilation.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

PPE is the final barrier between the researcher and the chemical hazard; its selection and use must be meticulous.[6]

Step-by-Step PPE Application & Removal
  • Hand Protection : Always inspect gloves for tears or punctures before use.[4] Don an initial pair of nitrile gloves. When handling the primary container or weighing the solid, don a second pair of gloves over the first. This double-gloving technique allows the outer, potentially contaminated glove to be removed and disposed of immediately after the task, minimizing the spread of contamination.[7] Gloves should be changed every 30-60 minutes or immediately upon known contact with the chemical.[7]

  • Body Protection : A clean, buttoned laboratory coat is mandatory. For tasks involving significant quantities of solid material, consider using disposable coveralls (e.g., Tychem™) to prevent contamination of personal clothing.[6][8]

  • Eye and Face Protection : Wear well-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] If there is a significant risk of splashing, a full-face shield should be worn over the safety goggles.

  • Respiratory Protection : A chemical fume hood serves as the primary respiratory control. Should an emergency situation arise, such as a large spill outside of a fume hood, an air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) or a self-contained breathing apparatus (SCBA) must be used.[4] Surgical masks provide no protection from chemical dust or vapors and must not be used.[7][9]

  • Doffing Procedure : PPE should be removed in an order that prevents re-contamination: remove outer gloves first, followed by the lab coat or coverall (turning it inside out), face shield, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[4]

PPE Summary by Task
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Receiving & Storage Safety GlassesNitrile GlovesNot required if container is sealed
Weighing Solid Chemical Safety Goggles & Face ShieldLab Coat & Double Nitrile GlovesCertified Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldLab Coat & Double Nitrile GlovesCertified Chemical Fume Hood
Handling Solutions Chemical Safety GogglesLab Coat & Nitrile GlovesCertified Chemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldChemical Resistant Coverall & Double Nitrile GlovesAir-Purifying Respirator (APR) or SCBA
Waste Disposal Chemical Safety GogglesLab Coat & Double Nitrile GlovesWell-Ventilated Area

Operational Workflow for Safe Handling

This workflow provides a systematic approach to handling this compound, from preparation to disposal, minimizing exposure at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Final Disposal & Safety Verify_Hood Verify Fume Hood (Certified & Flowing) Locate_Spill_Kit Locate Spill Kit & Emergency Shower Verify_Hood->Locate_Spill_Kit Don_PPE Don Appropriate PPE (Gown, Goggles, Double Gloves) Locate_Spill_Kit->Don_PPE Tare_Vessel Tare Weighing Vessel Don_PPE->Tare_Vessel Weigh_Compound Carefully Weigh Solid Tare_Vessel->Weigh_Compound Dissolve Dissolve in Solvent Weigh_Compound->Dissolve Seal_Container Seal Primary Container Dissolve->Seal_Container Decontaminate Decontaminate Spatula & Work Surface Seal_Container->Decontaminate Dispose_Outer_Gloves Dispose of Outer Gloves in Hazardous Waste Decontaminate->Dispose_Outer_Gloves Transport_Solution Transport Sealed Solution to Reaction Area Dispose_Outer_Gloves->Transport_Solution Dispose_Waste Dispose of all Contaminated Items in Labeled Waste Transport_Solution->Dispose_Waste Doff_PPE Doff Remaining PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Spill & Exposure Emergency Plan

Immediate and correct action is critical in the event of accidental exposure or spillage.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

  • Minor Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill : Evacuate the immediate area and alert colleagues. Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste : Collect excess solid material and solutions in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and disposable gowns, must be placed in a sealed bag or container labeled as hazardous chemical waste.[2][10]

  • Disposal : Arrange for pickup and disposal by your institution's licensed hazardous waste management provider in accordance with all local, state, and federal regulations.[3] Do not discharge any amount of this chemical into drains or sewer systems.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.